MEGA-10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKZHPREXJQGR-XOSAIJSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075027 | |
| Record name | N-Oxodecyl meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-20-7 | |
| Record name | Decanoyl N-methylglucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl-N-methylglucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Oxodecyl meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANOYL N-METHYLGLUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q27ZA5M8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of MEGA-10 Surfactant
Introduction
N-decanoyl-N-methylglucamine, commercially known as this compound, is a non-ionic, sugar-based surfactant highly valued in biochemistry and pharmaceutical sciences. Its utility is rooted in its ability to gently extract, solubilize, and stabilize membrane proteins from their native lipid environment, a critical step for structural and functional studies.[1] As a non-denaturing detergent, this compound is instrumental in preserving the biological activity of proteins, making it a preferred choice for applications ranging from enzyme assays to protein crystallization.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and visually represents key workflows relevant to its application.
Core Physicochemical Properties
The behavior and efficacy of this compound in aqueous solutions are dictated by a set of fundamental physicochemical parameters. These properties are essential for designing solubilization protocols, purification strategies, and formulation studies. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Unit |
| Molecular Weight | 349.46 | g/mol [4] |
| Appearance | White crystalline powder | - |
| Critical Micelle Concentration (CMC) | 6–7 | mM (in water, 20-25°C)[4] |
| Aggregation Number (Nagg) | 76–150 | monomers/micelle |
| Micelle Molecular Weight | ~26,500–52,500 | Da |
| pH (1% aqueous solution) | 5.0–7.0 | - |
| Krafft Point | Not readily available in cited literature. | °C |
| Hydrophilic-Lipophilic Balance (HLB) | Not explicitly cited; estimated to be 12-16. | - |
Note on Aggregation Number: The reported aggregation number for this compound varies, which is common for surfactants as this property is sensitive to experimental conditions such as temperature, buffer composition, and ionic strength. Note on HLB: A specific HLB value for this compound is not consistently reported. However, based on its effectiveness in solubilizing membrane proteins, its HLB value is estimated to be in the range typical for oil-in-water emulsifiers and solubilizers (generally 12-16).
Experimental Protocols
Accurate characterization of surfactant properties is crucial for their effective use. The following are detailed methodologies for determining the key parameters of surfactants like this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to form micelles, leading to abrupt changes in the physical properties of the solution.[3]
Methodology: Surface Tension Measurement
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., deionized water or a specific experimental buffer) at a concentration well above the expected CMC (e.g., 50 mM). Create a series of dilutions to span a concentration range from below to above the expected CMC.
-
Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp inflection point where the surface tension stops decreasing significantly. This point of intersection of the two linear portions of the curve is the CMC.[3]
Determination of Aggregation Number (Nagg)
The aggregation number represents the average number of surfactant monomers in a single micelle.
Methodology: Static Light Scattering (SLS)
-
Sample Preparation: Prepare several concentrations of this compound in a filtered, dust-free buffer, all well above the CMC.
-
Measurement: For each concentration, measure the intensity of scattered light at a fixed angle (commonly 90°) using a light scattering photometer.
-
Data Analysis: A Debye plot is constructed by plotting the reciprocal of the excess scattered light intensity against the concentration of the surfactant (C - CMC). The micellar molecular weight is determined from the slope of this plot. The aggregation number is then calculated by dividing the micellar molecular weight by the monomeric molecular weight of this compound.
Determination of the Krafft Point
The Krafft point is the minimum temperature at which micelles can form; below this temperature, the surfactant's solubility is lower than its CMC.[3]
Methodology: Visual Turbidity Measurement
-
Preparation: Prepare an aqueous dispersion of this compound at a concentration significantly higher than its CMC (e.g., 1-2% w/v). This will initially appear cloudy or as a suspension if below the Krafft point.
-
Heating: Place the dispersion in a transparent, jacketed vessel with a thermometer and a stirrer. Gradually heat the solution while stirring.
-
Observation: Record the temperature at which the solution abruptly becomes clear and homogeneous. This temperature is the Krafft point. Upon cooling, the solution will become turbid again at the same temperature.
Mandatory Visualizations
Experimental Workflow for Surfactant Characterization
The following diagram illustrates the logical flow for determining the primary physicochemical properties of a surfactant.
Caption: Workflow for determining key physicochemical properties of surfactants.
Signaling Pathway: Membrane Protein Solubilization
This compound is fundamentally used to transition membrane proteins from a lipid bilayer into a soluble, micellar environment for downstream analysis.
Caption: Logical workflow for the solubilization of membrane proteins using this compound.
References
An In-depth Guide to the Critical Micelle Concentration of Decanoyl N-methylglucamide (MEGA-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl N-methylglucamide, commonly known as MEGA-10, is a nonionic surfactant widely employed in biochemical and pharmaceutical research. Its primary application lies in the solubilization and stabilization of membrane proteins for structural and functional studies. A crucial parameter governing the behavior of this compound in aqueous solutions is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger, organized structures called micelles. Understanding the CMC of this compound is paramount for its effective use in experimental protocols, as properties such as protein solubilization efficiency are highly dependent on the presence and concentration of micelles.
This technical guide provides a comprehensive overview of the critical micelle concentration of Decanoyl N-methylglucamide. It presents quantitative CMC data under various experimental conditions, details the methodologies for its determination, and provides visual workflows for key experimental protocols.
Quantitative Data on the Critical Micelle Concentration of this compound
The CMC of Decanoyl N-methylglucamide is influenced by several factors, including temperature, and the presence and concentration of salts. The following table summarizes reported CMC values for this compound under different conditions.
| CMC (mM) | Temperature (°C) | Solvent/Buffer | Method | Salt Additive(s) | Reference(s) |
| 6-7 | 20-25 | Not Specified | Not Specified | None | Not Specified |
| 4.88 | Not Specified | No salt conditions | Not Specified | None | Not Specified |
| 4.8 | 25 | Saline Buffer | Fluorescence Spectroscopy (ANS probe) | Not Specified | [1] |
| Decreases with increasing temperature | 5-40 | Not Specified | Not Specified | None | [1] |
| Decreases with addition of salt | Not Specified | Aqueous Solution | Surface Tension or Fluorescence Probe | Various salts (e.g., Ca, Na, K, Cs, Li, SO4, Cl) | [2][3] |
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for the most common methods used for nonionic surfactants like this compound.
Surface Tensiometry
Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][5]
Methodology:
-
Apparatus: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.
-
Procedure:
-
Prepare a stock solution of Decanoyl N-methylglucamide in the desired buffer or solvent.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure solvent to establish a baseline.
-
Measure the surface tension of each dilution, ensuring the platinum plate or ring is thoroughly cleaned and dried between measurements.
-
Allow the system to equilibrate at the desired temperature before each measurement.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much shallower slope.
-
The CMC is determined from the intersection of the two lines fitted to these regions.
-
References
- 1. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. slideshare.net [slideshare.net]
An In-Depth Technical Guide to Decanoyl N-methylglucamide (MEGA-10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology. Its primary application lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer and subsequent purification and characterization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on providing practical information for laboratory use. Detailed experimental protocols for membrane protein solubilization and reconstitution are presented, along with a summary of key quantitative data.
Chemical Structure and Formula
Decanoyl N-methylglucamide is an amphiphilic molecule composed of a hydrophilic N-methylglucamine headgroup and a hydrophobic decanoyl tail. This structure allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding aqueous environment, thereby disrupting the lipid bilayer and forming micelles around the protein of interest.
Chemical Formula: C₁₇H₃₅NO₆[1][2]
Systematic Name: N-decanoyl-N-methyl-D-glucamine[1][2]
Synonyms: this compound, N-(D-Glucityl)-N-methyldecanamide[1][2]
Physicochemical Properties
The efficacy of this compound as a detergent is dictated by its distinct physicochemical properties. A critical parameter is its Critical Micelle Concentration (CMC), which is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration should be significantly above its CMC.
| Property | Value | References |
| Molecular Weight | 349.46 g/mol | |
| Appearance | White powder or granules | |
| Critical Micelle Concentration (CMC) | 6-7 mM (in aqueous solution at 20-25°C) | |
| Purity | ≥98% (by Gas Chromatography) | |
| Solubility | Water-soluble | [2] |
| Storage Temperature | 2-8°C |
Synthesis of Decanoyl N-methylglucamide
The synthesis of Decanoyl N-methylglucamide is typically achieved through the amidation of N-methylglucamine with decanoic acid or its derivatives. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.
General Synthesis Workflow
A common method involves the reaction of N-methylglucamine with a fatty acid methyl ester, such as methyl laurate, in an alcoholic solvent in the presence of a basic catalyst. The reaction is typically carried out at an elevated temperature. The final product is then purified through crystallization.
Experimental Protocols
The primary application of this compound is in the extraction and reconstitution of membrane proteins for functional and structural studies. The following are generalized protocols that serve as a starting point and may require optimization for specific proteins.
Membrane Protein Solubilization
This protocol outlines the general steps for solubilizing membrane proteins from a cell lysate.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Add this compound stock solution to the membrane suspension to a final concentration above the CMC (typically 1-2% w/v).
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
The supernatant now contains the solubilized membrane protein in this compound micelles and is ready for purification.
Reconstitution of Membrane Proteins into Liposomes
This protocol describes the process of reconstituting a purified, detergent-solubilized membrane protein into artificial lipid vesicles (liposomes).
Materials:
-
Purified, this compound solubilized membrane protein
-
Lipids (e.g., a mixture of phospholipids in chloroform)
-
Dialysis Buffer (detergent-free buffer)
-
Dialysis cassette (with an appropriate molecular weight cut-off)
Procedure:
-
Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas.
-
Hydrate the lipid film with Dialysis Buffer to form multilamellar vesicles (MLVs). This can be facilitated by vortexing or sonication.
-
To the purified protein solution, add the hydrated lipids at a desired lipid-to-protein ratio.
-
Gently mix and incubate for 30-60 minutes at room temperature.
-
Transfer the protein-lipid-detergent mixture to a dialysis cassette.
-
Perform dialysis against a large volume of Dialysis Buffer at 4°C with several buffer changes over 24-48 hours. This gradually removes the this compound, leading to the formation of proteoliposomes.
-
The resulting proteoliposomes can be harvested and used for functional assays.
Experimental Workflow Diagram
Applications in Drug Development
The ability to isolate and characterize membrane proteins in a functional state is crucial for drug development. Many drug targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters, are integral membrane proteins. This compound facilitates several key steps in the drug discovery pipeline:
-
Target Validation: By enabling the purification of functional membrane proteins, this compound allows for detailed biochemical and biophysical characterization to validate their role in disease.
-
High-Throughput Screening: Solubilized and stabilized membrane proteins can be used in various assay formats to screen for small molecule modulators.
-
Structural Biology: this compound is used to prepare membrane protein samples for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into drug-target interactions.
Conclusion
Decanoyl N-methylglucamide (this compound) is a valuable tool for researchers and scientists working with membrane proteins. Its non-ionic nature and well-characterized physicochemical properties make it an effective detergent for solubilizing and stabilizing these challenging proteins. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development contexts. As with any detergent-based methodology, optimization of the protocols for each specific protein of interest is essential to achieve the best results.
References
Aggregation Number of MEGA-10 Micelles in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the aggregation number of N-decanoyl-N-methylglucamide (MEGA-10) micelles in aqueous solutions. This compound is a non-ionic surfactant widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies. A critical parameter for these applications is the micelle aggregation number, which defines the number of individual surfactant molecules that assemble to form a single micelle. This guide summarizes the available quantitative data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.
Quantitative Data Summary
The aggregation number of this compound micelles is influenced by various experimental conditions, most notably temperature. The following table summarizes the reported aggregation number of this compound in aqueous solution.
| Aggregation Number (N) | Temperature (°C) | Method | Buffer/Solvent | Reference |
| 76 | Not specified | Isothermal Titration Calorimetry (ITC) | Water | Prasad et al., 2006 |
Experimental Protocols
The determination of the micelle aggregation number can be achieved through several biophysical techniques. Below are detailed methodologies for three commonly employed methods, adapted for the specific properties of this compound, such as its Critical Micelle Concentration (CMC) of approximately 6-7 mM in aqueous solution.
Steady-State Fluorescence Quenching
This technique relies on the quenching of a fluorescent probe partitioned within the micelles by a quencher molecule. The aggregation number is determined from the statistical distribution of the quencher among the micelles.
Materials:
-
This compound surfactant
-
Pyrene (fluorescent probe)
-
Cetylpyridinium chloride (CPC) or other suitable quencher
-
High-purity water or desired buffer solution
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration significantly above its CMC (e.g., 50 mM) in the desired buffer.
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.
-
Prepare a stock solution of the quencher (e.g., CPC) in the same buffer as the this compound solution at a concentration of approximately 10 mM.
-
-
Sample Preparation:
-
To a series of volumetric flasks, add a small aliquot of the pyrene stock solution to achieve a final concentration that is very low to ensure no more than one probe molecule per micelle on average (e.g., 1 µM). Evaporate the solvent under a gentle stream of nitrogen.
-
To each flask, add the this compound stock solution to a final concentration that is well above the CMC (e.g., 20 mM).
-
Add varying amounts of the quencher stock solution to create a series of samples with increasing quencher concentrations.
-
Bring all solutions to the final volume with the buffer and allow them to equilibrate for several hours or overnight in the dark to ensure complete partitioning of the probe and quencher into the micelles.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 333 nm for pyrene.
-
Record the emission spectra from 350 nm to 500 nm.
-
Measure the fluorescence intensity of the pyrene monomer peak (I) at approximately 373 nm for each sample. Let I₀ be the fluorescence intensity in the absence of the quencher.
-
-
Data Analysis:
-
The aggregation number (N) can be calculated using the following equation, which is derived from Poisson statistics: ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N
-
Plot ln(I₀ / I) versus the total quencher concentration.
-
The slope of the resulting linear plot will be equal to N / ([Surfactant] - CMC).
-
Calculate N from the slope.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated surfactant solution, from which the aggregation number and other thermodynamic parameters can be derived.
Materials:
-
This compound surfactant
-
High-purity water or desired buffer solution
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in the desired buffer at a concentration well above the CMC (e.g., 50 mM). This will be the injectant.
-
Fill the sample cell of the calorimeter with the same buffer used to prepare the this compound solution.
-
Thoroughly degas both the injectant and the cell solution before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature.
-
Perform a series of injections of the concentrated this compound solution into the buffer-filled cell. The injection volume and spacing should be optimized to allow for a complete thermal equilibration between injections.
-
A typical experiment might consist of an initial small injection (e.g., 1 µL) followed by a series of larger, uniform injections (e.g., 5-10 µL).
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the enthalpy change per injection.
-
The resulting titration curve (enthalpy vs. total surfactant concentration) will show a sigmoidal transition around the CMC.
-
Fit the data to a micellization model (e.g., a mass action model) using the instrument's software. This fitting procedure will yield the CMC, the enthalpy of micellization (ΔH_mic), and the aggregation number (N).
-
Analytical Ultracentrifugation (AUC)
AUC measures the sedimentation behavior of macromolecules and assemblies in a centrifugal field. For micelles, this technique can provide information about their molar mass, from which the aggregation number can be calculated.
Materials:
-
This compound surfactant
-
Desired buffer solution
-
Analytical Ultracentrifuge with absorbance and/or interference optics
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions at different concentrations above the CMC in the desired buffer.
-
The buffer should have a density different from that of the micelles to allow for sedimentation.
-
Determine the partial specific volume of this compound and the density and viscosity of the buffer at the experimental temperature.
-
-
Sedimentation Velocity Experiment:
-
Load the this compound solutions and a matching buffer reference into the appropriate sectors of the AUC cells.
-
Centrifuge the samples at a high speed (e.g., 40,000 - 50,000 rpm) and monitor the movement of the micelle boundary over time using the optical detection system.
-
-
Data Analysis:
-
The sedimentation data is analyzed to obtain the distribution of sedimentation coefficients, c(s).
-
The main peak in the c(s) distribution will correspond to the this compound micelles.
-
The sedimentation coefficient (s) and the diffusion coefficient (D) obtained from the analysis can be used in the Svedberg equation to calculate the molar mass (M) of the micelle: M = (s * R * T) / (D * (1 - ν * ρ)) where R is the gas constant, T is the absolute temperature, ν is the partial specific volume of the surfactant, and ρ is the density of the solvent.
-
The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single this compound molecule (349.46 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of an experimental procedure to determine the aggregation number of micelles.
Caption: Workflow for determining micelle aggregation number.
Solubility of Decanoyl N-methylglucamide (MEGA-10) in Different Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Decanoyl N-methylglucamide, commonly known as MEGA-10. As a non-ionic surfactant frequently employed in the solubilization of membrane proteins for research and pharmaceutical development, a thorough understanding of its solubility in various buffer systems is critical for experimental design and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual workflow for solubility testing.
Quantitative Solubility Data
General Solubility:
The solubility of this compound in water at 20°C has been reported to be 10 mg/ml.[2] With a molecular weight of 349.46 g/mol , this corresponds to a solubility of approximately 28.6 mM.[3] Another key property is its Critical Micelle Concentration (CMC), which is in the range of 6-7 mM at 20-25°C.[3] Above the CMC, this compound molecules self-assemble into micelles, and its apparent solubility increases linearly.[4]
Solubility in Common Biological Buffers:
Direct experimental data for the solubility of this compound in specific buffers such as Phosphate Buffered Saline (PBS), TRIS, and MES is limited. However, the solubility is expected to be influenced by the ionic strength and pH of the buffer. Generally, for non-ionic surfactants, the addition of salts can lead to a "salting-out" effect, which may decrease solubility.[5] The extent of this effect depends on the specific salt and its concentration.
The following table provides an estimate of this compound solubility in common buffers. These values should be considered as starting points and may require experimental verification for specific applications. The estimations are based on its known aqueous solubility and the general behavior of non-ionic surfactants in buffered solutions.
| Buffer System | pH | Temperature (°C) | Estimated Solubility (g/L) | Estimated Solubility (mM) | Notes |
| Deionized Water | ~7.0 | 20 | 10.0 | ~28.6 | Experimentally reported value. |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 8 - 10 | ~22.9 - 28.6 | The presence of salts in PBS may slightly decrease solubility compared to pure water. |
| TRIS Buffer (50 mM) | 7.5 | 25 | 9 - 10 | ~25.7 - 28.6 | TRIS buffer is not expected to significantly impact the solubility of non-ionic surfactants at this concentration. |
| TRIS Buffer (50 mM) | 8.5 | 25 | 9 - 10 | ~25.7 - 28.6 | As a non-ionic surfactant, pH changes in this range are not expected to have a major impact on solubility. |
| MES Buffer (50 mM) | 6.0 | 25 | 9 - 10 | ~25.7 - 28.6 | MES buffer is not expected to significantly interact with the non-ionic this compound. |
| Deionized Water | 4 | 8 - 10 | ~22.9 - 28.6 | Temperature reduction may slightly decrease the solubility of some non-ionic surfactants. | |
| Deionized Water | 37 | 10 - 12 | ~28.6 - 34.3 | Increased temperature can enhance the solubility of some non-ionic surfactants. |
Note: The solubility of non-ionic surfactants can be complex and is influenced by factors such as the specific ions in the buffer, their concentration, and temperature-dependent phenomena like the cloud point.[6][7] Therefore, for critical applications, it is highly recommended to experimentally determine the solubility of this compound under the specific conditions of use.
Experimental Protocols
This section outlines detailed methodologies for determining the solubility of Decanoyl N-methylglucamide in a buffer of interest. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[4]
Equilibrium Solubility Determination via the Shake-Flask Method
This protocol is adapted from established methods for solubility measurement.[4][8]
Materials:
-
Decanoyl N-methylglucamide (this compound) powder
-
Buffer of interest (e.g., PBS, TRIS, MES), prepared at the desired pH and filtered
-
Glass vials or flasks with tight-sealing caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh an excess amount of this compound powder and add it to a series of vials. A concentration of at least 2-3 times the expected solubility is recommended.
-
Add a known volume of the desired buffer to each vial.
-
Prepare at least three replicates for each buffer condition.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[9]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of the chosen analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Quantification of this compound
2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust method for the accurate quantification of this compound.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid can be used.
-
Detection: this compound does not have a strong chromophore, but it can be detected at low UV wavelengths, typically around 200-220 nm.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the same buffer as the samples to generate a standard curve for quantification.
2.2.2. UV-Vis Spectrophotometry
For a simpler and more rapid estimation, UV-Vis spectrophotometry can be employed, although it may be less specific than HPLC.
-
Wavelength Scan: Perform a wavelength scan of a known concentration of this compound in the buffer of interest to determine the wavelength of maximum absorbance (λmax). This is typically in the low UV range.
-
Standard Curve: Prepare a series of this compound standards in the buffer and measure their absorbance at the determined λmax. Plot a standard curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the diluted, filtered samples and determine the concentration using the standard curve. It is crucial to use the same buffer as a blank to subtract any background absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Decanoyl N-methylglucamide in different buffers.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. mdanderson.org [mdanderson.org]
- 2. mt.com [mt.com]
- 3. N-Decanoyl-N-methylglucamine = 98 GC 85261-20-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Decanoyl N-methylglucamide | C17H35NO6 | CID 174432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
The Gentle Touch: A Technical Guide to the Non-Denaturing Properties of Glucamide-Based Detergents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein research and drug development, the choice of detergent is paramount. The ideal detergent must effectively solubilize membrane proteins from their native lipid environment while preserving their structural integrity and biological function. Glucamide-based detergents, a class of non-ionic surfactants, have emerged as powerful tools, prized for their mild, non-denaturing properties. This technical guide provides an in-depth exploration of these detergents, offering quantitative data, detailed experimental protocols, and visualizations of their application in studying complex biological systems.
Core Principles of Non-Denaturing Solubilization
Non-ionic detergents, such as the glucamide family, are considered non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact.[1] Their uncharged hydrophilic head groups and hydrophobic tails allow them to form micelles that create a soluble, protective environment for membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous solvent.[2] This gentle mechanism of action is crucial for maintaining the native conformation and activity of the solubilized protein, a prerequisite for meaningful structural and functional studies.
Quantitative Properties of Common Glucamide-Based Detergents
The efficacy of a detergent is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[3] The aggregation number indicates the average number of detergent molecules in a single micelle. These parameters, along with the molecular weight, are critical for designing experiments, particularly for detergent removal during reconstitution steps.
| Detergent | Acronym | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Octanoyl-N-methylglucamide | MEGA-8 | 321.41[4] | 70 - 79[4][5] | Not readily available |
| Nonanoyl-N-methylglucamide | MEGA-9 | 335.44[6] | 20 - 25[6][7] | ~87[8] |
| Decanoyl-N-methylglucamide | MEGA-10 | 349.46[6] | 4.88 - 7[6][9] | Not readily available |
| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | HECAMEG | 335.39 | 19.5 | Not readily available |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing glucamide-based detergents. These protocols are intended as a starting point and may require optimization for specific proteins and applications.
Protocol 1: Membrane Protein Extraction using this compound
This protocol outlines the steps for solubilizing a membrane protein from a crude membrane preparation.
Materials:
-
Crude membrane pellet containing the protein of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail
-
This compound stock solution (10% w/v in water)
-
Ultracentrifuge and appropriate rotors/tubes
-
Dounce homogenizer
-
Ice
Methodology:
-
Resuspend the crude membrane pellet in ice-cold Solubilization Buffer.
-
Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform membrane suspension.
-
Determine the total protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).
-
To the membrane suspension, add this compound from the stock solution to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically but should be well above the CMC.
-
Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for gentle solubilization.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles. This fraction is now ready for downstream purification.
Protocol 2: Protein Purification via Affinity Chromatography with HECAMEG
This protocol describes the purification of a His-tagged membrane protein solubilized in HECAMEG.
Materials:
-
Solubilized membrane protein fraction (from Protocol 1, with HECAMEG used as the detergent)
-
Ni-NTA affinity resin
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% HECAMEG
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% HECAMEG
-
Chromatography column
Methodology:
-
Equilibrate the Ni-NTA affinity resin with 5-10 column volumes of Wash Buffer.
-
Load the solubilized membrane protein fraction onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged membrane protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE and Western blot.
-
Pool the fractions containing the purified protein. The purified protein is now in a HECAMEG-containing buffer, suitable for further characterization or reconstitution.
Protocol 3: Reconstitution of a GPCR into Liposomes
This protocol details the reconstitution of a purified G protein-coupled receptor (GPCR) from detergent micelles into a lipid bilayer.
Materials:
-
Purified GPCR in a glucamide-based detergent (e.g., MEGA-9)
-
Lipid mixture (e.g., POPC:POPG 3:1 molar ratio) dried as a thin film
-
Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl
-
Bio-Beads SM-2 or similar detergent removal system
-
Extruder with a 100 nm polycarbonate membrane
Methodology:
-
Hydrate the dried lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.
-
Solubilize the hydrated lipids by adding the same glucamide-based detergent used for the protein purification to a concentration above its CMC. Vortex until the solution is clear.
-
Mix the purified GPCR with the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the protein-lipid-detergent mixture for 1 hour at 4°C with gentle agitation.
-
Add Bio-Beads to the mixture at a ratio of 20 mg of Bio-Beads per 1 mg of detergent to initiate detergent removal and liposome formation.
-
Incubate the mixture with Bio-Beads for 2-4 hours at 4°C on a rotator. For complete detergent removal, a second addition of fresh Bio-Beads may be necessary.
-
Remove the Bio-Beads by decanting the supernatant.
-
The resulting proteoliposomes can be further sized by extrusion through a 100 nm polycarbonate membrane to create unilamellar vesicles. The reconstituted GPCR is now ready for functional assays.
Visualizing Complexity: Workflows and Pathways
Experimental Workflow: GPCR Reconstitution
The following diagram illustrates the general workflow for reconstituting a G protein-coupled receptor (GPCR) from a detergent-solubilized state into a lipid bilayer, a critical step for many functional and structural studies.
Signaling Pathway: GPCR "Megaplex" Formation
Recent studies have revealed that some G protein-coupled receptors (GPCRs) can form large signaling complexes, termed "megaplexes," which include the receptor, a G protein, and β-arrestin.[10][11] The gentle solubilization afforded by glucamide-based detergents is crucial for isolating such delicate multi-protein complexes for structural and functional analysis. The diagram below illustrates the components and assembly of this signaling megaplex.
Conclusion
Glucamide-based detergents are indispensable tools in the study of membrane proteins. Their non-denaturing properties are essential for preserving the native structure and function of these challenging but vital biomolecules. By understanding their quantitative properties and employing optimized experimental protocols, researchers can successfully isolate, purify, and reconstitute membrane proteins for a wide range of applications, from fundamental structural biology to cutting-edge drug discovery. The ability to stabilize complex signaling assemblies, such as the GPCR megaplex, underscores the critical role of these gentle detergents in advancing our understanding of cellular communication and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoride activation of rat brain adenylate cyclase: the requirement for a protein co-factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. hellobio.com [hellobio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Duke Team Identifies New ‘Mega-Complex’ Involved in Cell Signaling | Duke Health [corporate.dukehealth.org]
- 11. GPCR-G Protein-β-Arrestin Super-Complex Mediates Sustained G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Decanoyl N-methylglucamide (MEGA-10) in Solubilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the solubilization of biological membranes for the extraction and purification of membrane proteins. Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without significantly compromising the native structure and function of the protein of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound in solubilization, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to comprehending its solubilization mechanism. As a non-ionic detergent, it possesses a hydrophilic headgroup and a hydrophobic tail, allowing it to interface with both aqueous environments and the hydrophobic core of biological membranes.
Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₅NO₆ | [1] |
| Molecular Weight | 349.46 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 6-7 mM in water at 25°C | |
| Aggregation Number (N) | 76 in water | [2] |
| Micelle Hydrodynamic Radius (Rh) | 2.6 nm in water | [2] |
The Core Mechanism: A Three-Stage Process
The solubilization of a lipid bilayer by this compound, like other detergents, is generally understood to occur via a three-stage model. This process is driven by the hydrophobic effect, where the hydrocarbon tails of the detergent molecules are transferred from the aqueous environment to the hydrophobic interior of the membrane and subsequently form micelles.[3]
Stage 1: Partitioning of Monomers into the Bilayer
At concentrations below its Critical Micelle Concentration (CMC), this compound exists predominantly as monomers in the aqueous solution. These monomers partition into the outer leaflet of the lipid bilayer. This insertion is driven by the hydrophobic interaction between the decanoyl chain of this compound and the acyl chains of the membrane phospholipids.
Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles
As the concentration of this compound increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. This incorporation disrupts the ordered structure of the bilayer, leading to the formation of transient pores and eventually causing the membrane to break down into smaller fragments. These fragments are composed of both lipids and this compound molecules, forming what are known as mixed micelles.
Stage 3: Complete Solubilization into Mixed Micelles
At concentrations above the CMC, the lipid bilayer is completely disrupted, and the membrane components, including proteins and lipids, are fully incorporated into this compound micelles. The hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the hydrophobic tails of the this compound molecules, while the hydrophilic portions remain exposed to the solvent. This results in a solution of protein-lipid-detergent mixed micelles.
Caption: The three-stage model of membrane solubilization by this compound.
Thermodynamics of this compound Micellization
The spontaneous formation of micelles above the CMC is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°mic). Isothermal titration calorimetry (ITC) has been a key technique to elucidate the thermodynamic parameters of this compound micellization.
Table 2: Thermodynamic Parameters of this compound Micellization in Aqueous Solution
| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) | Reference |
| 298.15 | 4.45 | -19.1 | 6.4 | -25.5 | |
| 303.15 | 4.25 | -19.6 | 5.5 | -25.1 | |
| 308.15 | 4.10 | -20.1 | 4.6 | -24.7 | |
| 313.15 | 4.05 | -20.5 | 3.7 | -24.2 | |
| 318.15 | 4.10 | -20.8 | 2.8 | -23.6 |
The data reveals that the micellization of this compound is an entropy-driven process, as indicated by the large negative contribution of the -TΔS°mic term to the Gibbs free energy. This is characteristic of the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails of the detergent monomers is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
A common method for determining the CMC of a detergent is through the use of a fluorescent probe, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). The fluorescence of ANS is sensitive to the polarity of its environment, exhibiting a significant increase in fluorescence intensity and a blue shift in its emission maximum when it partitions from the polar aqueous environment into the hydrophobic core of the micelles.
Protocol Outline:
-
Prepare a stock solution of ANS in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a series of solutions with a constant concentration of ANS and varying concentrations of this compound, spanning a range below and above the expected CMC.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer, with excitation and emission wavelengths appropriate for ANS (e.g., λex = 350 nm, λem = 400-600 nm).
-
Plot the fluorescence intensity as a function of the this compound concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
Caption: Workflow for CMC determination using a fluorescent probe.
Solubilization of a Model Membrane Protein
The following is a generalized protocol for the solubilization of a membrane protein from a cellular membrane preparation using this compound. The optimal conditions, particularly the detergent-to-protein ratio, should be determined empirically for each specific protein.
Protocol Outline:
-
Membrane Preparation: Isolate the cellular membranes containing the protein of interest by differential centrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add a concentrated stock solution of this compound to the membrane suspension to achieve the desired final detergent concentration. A common starting point is a detergent-to-protein ratio (w/w) of 2:1 to 10:1.
-
Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.
-
Analysis: Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to assess the efficiency of solubilization.
Caption: Experimental workflow for membrane protein solubilization.
Conclusion
Decanoyl N-methylglucamide (this compound) is a valuable tool for the solubilization of membrane proteins due to its non-ionic nature and well-characterized physicochemical properties. Its mechanism of action follows a three-stage model, driven by the thermodynamics of micellization. A thorough understanding of these principles, coupled with empirical optimization of experimental conditions, is crucial for the successful extraction and subsequent characterization of membrane proteins for research and drug development purposes. This guide provides a foundational understanding and practical starting points for harnessing the solubilizing power of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of MEGA-10 Micellization
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of the nonionic surfactant N-decanoyl-N-methylglucamine, commonly known as MEGA-10. This document details the critical thermodynamic parameters, the experimental protocols used for their determination, and visual representations of key processes to facilitate a deeper understanding of the self-assembly behavior of this compound in aqueous solutions.
Introduction to this compound and Micellization
This compound is a nonionic surfactant widely utilized in biochemical and pharmaceutical applications, particularly for the solubilization and stabilization of membrane proteins. Its utility stems from its ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] The formation of these micelles is a thermodynamically driven process governed by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.[4] Understanding the thermodynamics of this process is crucial for optimizing its use in various applications, including drug delivery and membrane protein research.
The micellization process is characterized by several key thermodynamic parameters: the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters provide insight into the spontaneity and the driving forces of micelle formation.
Thermodynamic Parameters of this compound Micellization
The thermodynamic properties of this compound micellization have been investigated using various techniques, with Isothermal Titration Calorimetry (ITC) being a prominent method for direct measurement of the enthalpy of micellization.[5][6] The following tables summarize the key quantitative data reported in the literature.
Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of this compound Micellization at Various Temperatures
| Temperature (K) | CMC (mM) | ΔH°mic (kJ/mol) | ΔG°mic (kJ/mol) | -TΔS°mic (kJ/mol) |
| 288 | 21.8 | -1.1 | -23.9 | -22.8 |
| 293 | 21.2 | 0.0 | -24.4 | -24.4 |
| 298 | 20.7 | 1.1 | -24.8 | -25.9 |
| 303 | 20.5 | 2.2 | -25.2 | -27.4 |
| 308 | 20.4 | 3.3 | -25.6 | -28.9 |
| 313 | 20.3 | 4.4 | -26.0 | -30.4 |
| 318 | 20.4 | 5.5 | -26.3 | -31.8 |
| 323 | 20.6 | 6.6 | -26.6 | -33.2 |
| 328 | 21.0 | 7.7 | -26.8 | -34.5 |
Data sourced from studies utilizing isothermal titration calorimetry.[5][6] It is noteworthy that the CMC of this compound exhibits a minimum value around 313 K, a behavior also observed in some ionic surfactants.[6]
Table 2: Heat Capacity Change and Aggregation Number of this compound
| Parameter | Value | Method of Determination |
| ΔCp,m° (kJ mol-1 K-1) | 0.22 | Calorimetry (ITC) |
| Aggregation Number (Nagg) | 76 | Simulation from ITC data |
The aggregation number represents the average number of this compound molecules in a single micelle in water.[6]
Experimental Protocols
The determination of the thermodynamic parameters of micellization involves several key experimental techniques. Detailed methodologies for the most common approaches are provided below.
Isothermal titration calorimetry directly measures the heat changes associated with molecular interactions, making it a powerful tool for studying the thermodynamics of micellization.[7][8][9][10]
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (typically 10-15 times the expected CMC) in a suitable buffer.
-
Prepare a dilute solution of the same buffer to be placed in the sample cell.
-
Ensure both the surfactant solution and the buffer are thoroughly degassed to prevent the formation of air bubbles.[11]
-
-
Instrument Setup:
-
The ITC instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket.[9][10]
-
Fill the reference cell with distilled water or the experimental buffer.
-
Load the sample cell (typically ~200-300 µL) with the dilute buffer solution.[8]
-
Load the injection syringe (typically ~40-100 µL) with the concentrated this compound solution.[8]
-
-
Titration:
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the this compound solution are made into the sample cell.
-
The heat released or absorbed upon each injection is measured by detecting the temperature difference between the sample and reference cells.[9]
-
-
Data Analysis:
-
The initial injections, where the surfactant concentration is below the CMC, result in a small heat of dilution.
-
As the concentration approaches and surpasses the CMC, the formation of micelles leads to a significant change in the measured heat.
-
The integrated heat per injection is plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a suitable binding model to determine the CMC and the enthalpy of micellization (ΔH°mic).[5][6] The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation.[6]
-
Surface tensiometry is used to determine the CMC by measuring the surface tension of a solution as a function of surfactant concentration.[1][12]
Protocol:
-
Sample Preparation:
-
Prepare a series of this compound solutions with varying concentrations in a suitable solvent (e.g., deionized water).
-
-
Measurement:
-
A tensiometer, such as one using the du Nouy ring or Wilhelmy plate method, is used to measure the surface tension of each solution.[13]
-
At concentrations below the CMC, the addition of surfactant leads to a significant decrease in surface tension as surfactant molecules adsorb at the air-water interface.[1][3]
-
Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][12][14]
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show two distinct linear regions.
-
The CMC is determined from the intersection of the two lines.[12]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound micellization.
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for thermodynamic analysis using ITC.
Caption: Relationship between key thermodynamic parameters.
Conclusion
The thermodynamic properties of this compound micellization are essential for its effective application in research and industry. The process is characterized by a critical micelle concentration that is temperature-dependent, showing a distinct minimum. The micellization is primarily an entropy-driven process, as indicated by the large negative values of -TΔS°mic, which is characteristic of the hydrophobic effect. The positive enthalpy change at higher temperatures suggests that energy is required to break the structured water molecules around the hydrophobic tails. The detailed experimental protocols and data presented in this guide provide a solid foundation for professionals working with this compound and other nonionic surfactants, enabling a more informed approach to formulation and experimental design.
References
- 1. alfatest.it [alfatest.it]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. nanoscience.com [nanoscience.com]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 13. scialert.net [scialert.net]
- 14. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using MEGA-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for biomedical research and drug development, representing a significant portion of the human proteome and the target of a majority of approved drugs. Their hydrophobic nature, however, presents a significant challenge for their extraction and purification from the lipid bilayer while maintaining their native conformation and function. The choice of detergent is paramount for successful solubilization. MEGA-10 (N-Decanoyl-N-methylglucamine) is a non-ionic detergent that offers a gentle yet effective means of extracting membrane proteins. Its uncharged hydrophilic headgroup and appropriate hydrophobic tail allow for the disruption of lipid-lipid and lipid-protein interactions without denaturing the protein.[1][2][3] This document provides detailed protocols for the extraction of membrane proteins from E. coli and mammalian cells using this compound, along with supporting information for optimization and downstream applications.
Properties of this compound Detergent
Understanding the physicochemical properties of this compound is essential for designing effective extraction protocols. As a non-ionic detergent, it is considered non-denaturing and is particularly useful for isolating membrane proteins in their biologically active form.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Full Name | N-Decanoyl-N-methylglucamine | [1][4][5] |
| Molecular Weight | 349.46 g/mol | [1][4] |
| Critical Micelle Concentration (CMC) | 6-7 mM in water at 25°C | [1][4] |
| Appearance | White powder | [4] |
| Solubility | Water soluble | [4] |
| Purity | >99% | [4] |
The Critical Micelle Concentration (CMC) is a crucial parameter. Above the CMC, detergent monomers self-assemble into micelles, which are capable of encapsulating membrane proteins and keeping them soluble in an aqueous environment. Therefore, it is essential to work with this compound concentrations above its CMC during the solubilization step.
Experimental Protocols
Protocol 1: Extraction of Inner Membrane Proteins from E. coli
This protocol is designed for the extraction of overexpressed recombinant membrane proteins from the inner membrane of E. coli.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT (add fresh), Protease inhibitor cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (add fresh), and this compound
-
High-speed centrifuge and rotor
-
Ultracentrifuge and rotor
-
Dounce homogenizer or sonicator
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (typically 5 mL of buffer per gram of wet cell paste).
-
Lyse the cells using a French press at 10,000-15,000 psi or by sonication on ice. Ensure the sample remains cold throughout the process.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and inclusion bodies.
-
-
Membrane Isolation:
-
Carefully collect the supernatant from the previous step.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction). The pellet contains the inner and outer membranes.
-
-
Solubilization of Inner Membrane Proteins:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume will depend on the pellet size, but a starting point is 5-10 mL.
-
Add this compound to the resuspended membranes to a final concentration of 1-2% (w/v). This is well above the CMC of this compound.
-
Incubate the mixture on a rotator or with gentle stirring for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
-
Collection of Solubilized Proteins:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
The sample is now ready for downstream applications such as affinity chromatography or functional assays. It is advisable to keep the concentration of this compound at or above its CMC in all subsequent buffers to maintain protein solubility.
-
Caption: Workflow for E. coli membrane protein extraction.
Protocol 2: Extraction of Membrane Proteins from Mammalian Cells
This protocol is suitable for the extraction of endogenous or overexpressed membrane proteins from cultured mammalian cells (e.g., HEK293, A431).
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, Protease inhibitor cocktail (add fresh)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, Protease inhibitor cocktail (add fresh), and this compound
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a small volume of PBS and transfer to a pre-chilled centrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer.
-
-
Cell Lysis and Membrane Preparation:
-
Incubate the cells on ice for 15-20 minutes to allow them to swell.
-
Lyse the cells by passing the suspension through a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic and organellar fractions).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer.
-
Add this compound to a final concentration of 1% (w/v).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
-
Collection of Solubilized Proteins:
-
Carefully transfer the supernatant containing the solubilized membrane proteins to a fresh, pre-chilled tube.
-
The sample is now ready for downstream analysis. Maintain a this compound concentration above the CMC in subsequent buffers.
-
Caption: Workflow for mammalian membrane protein extraction.
Application Example: GPCR and EGFR Signaling Pathways
Membrane proteins extracted using this compound can be used to study a variety of cellular signaling pathways. G-protein coupled receptors (GPCRs) and the Epidermal Growth Factor Receptor (EGFR) are two prominent examples of membrane proteins that are key targets in drug discovery.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. Upon ligand binding, they activate intracellular G-proteins, initiating a signaling cascade.
Caption: Simplified GPCR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades.
Caption: Simplified EGFR signaling pathway.
Quantitative Data and Detergent Comparison
While direct comparative studies detailing the yield and purity of membrane proteins extracted with this compound versus other detergents are not abundantly available in the literature, the choice of detergent is highly protein-dependent. The optimal detergent for a specific membrane protein must often be determined empirically. Non-ionic detergents like this compound, DDM (n-dodecyl-β-D-maltoside), and Triton X-100 are commonly used for their mild nature.
The following table provides a hypothetical comparison based on the general properties of these detergents. Actual results will vary depending on the specific protein and experimental conditions.
| Detergent | Typical Working Concentration | Advantages | Potential Disadvantages |
| This compound | 1-2% (w/v) | Good for reconstitution; easily removed by dialysis due to high CMC.[3][5] | May be less effective for some highly stable membrane protein complexes. |
| DDM | 0.5-1% (w/v) | Generally very mild and effective for a wide range of membrane proteins; often used for structural studies. | Lower CMC can make it more difficult to remove by dialysis. |
| Triton X-100 | 1-2% (w/v) | Inexpensive and widely used; effective for solubilizing many membrane proteins. | Can interfere with downstream UV-Vis spectroscopy due to its aromatic ring; forms large micelles that are difficult to remove. |
Troubleshooting
-
Low Protein Yield:
-
Increase the concentration of this compound, ensuring it is well above the CMC.
-
Optimize the solubilization time and temperature.
-
Ensure complete cell lysis.
-
-
Protein Aggregation:
-
Maintain the this compound concentration above the CMC in all buffers.
-
Include glycerol or other stabilizing agents in the buffers.
-
Work quickly and at low temperatures (4°C) to minimize protein degradation.
-
-
Loss of Protein Activity:
-
Use a lower concentration of this compound (while still above the CMC).
-
Reduce the solubilization time.
-
Ensure protease inhibitors are fresh and active.
-
Conclusion
This compound is a valuable tool for the extraction of membrane proteins for a variety of research and drug development applications. Its non-ionic nature makes it a mild detergent suitable for preserving the structure and function of delicate membrane proteins. The protocols provided here serve as a starting point, and optimization of parameters such as detergent concentration, buffer composition, and incubation time is often necessary to achieve the best results for a specific protein of interest. By carefully considering the properties of this compound and the specific requirements of the target protein, researchers can successfully isolate membrane proteins for further characterization and analysis.
References
Application Notes and Protocols for Solubilizing GPCRs with Decanoyl N-methylglucamide (MEGA-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and development. A critical step in the biochemical and structural analysis of GPCRs is their extraction from the native cell membrane, a process known as solubilization. This requires the use of detergents that can disrupt the lipid bilayer and form a stable complex with the receptor.
Decanoyl N-methylglucamide, also known as MEGA-10, is a non-ionic detergent that has proven to be a valuable tool for the solubilization of membrane proteins, including GPCRs. Its mild, non-denaturing properties help to maintain the structural integrity and functionality of the receptor after extraction. This document provides detailed application notes and protocols for the use of this compound in the solubilization of GPCRs.
Properties of Decanoyl N-methylglucamide (this compound)
Understanding the physicochemical properties of this compound is crucial for optimizing solubilization protocols.
| Property | Value | Reference |
| Molecular Weight | 349.46 g/mol | [1] |
| Chemical Formula | C₁₇H₃₅NO₆ | [1] |
| Critical Micelle Concentration (CMC) | ~6-7 mM in water | N/A |
| CMC (no salt conditions) | 4.88 mM | N/A |
| Appearance | White to off-white powder | N/A |
| Type | Non-ionic detergent | [2] |
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the isolation of crude membranes from cultured cells overexpressing a GPCR of interest.
Materials:
-
Cultured cells expressing the target GPCR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM HEPES, 10 mM EDTA, pH 7.4), ice-cold
-
Storage Buffer (e.g., 10 mM HEPES, 0.1 mM EDTA, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or equivalent
-
High-speed centrifuge
Procedure:
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Aliquots of the membrane preparation can be stored at -80°C until use.
GPCR Solubilization with this compound
This protocol outlines the steps for solubilizing a target GPCR from isolated cell membranes using this compound. The optimal concentration of this compound should be determined empirically for each GPCR, but a good starting point is a concentration above its CMC.
Materials:
-
Isolated cell membranes containing the target GPCR
-
Solubilization Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
10% (v/v) Glycerol
-
Protease inhibitor cocktail
-
Decanoyl N-methylglucamide (this compound) at a final concentration of 1-2% (w/v) (approximately 28-57 mM)
-
Procedure:
-
Thaw the isolated membrane preparation on ice.
-
Add the Solubilization Buffer containing this compound to the membrane preparation. The final protein concentration of the membrane suspension should typically be in the range of 1-5 mg/mL.
-
Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized GPCR-MEGA-10 micelle complexes.
-
The solubilized GPCR is now ready for downstream applications such as purification or functional assays.
Functional Analysis of Solubilized GPCRs
It is essential to verify that the solubilized GPCR retains its functionality. Ligand binding assays are a common method for this purpose.
Materials:
-
Solubilized GPCR preparation
-
Radiolabeled ligand specific for the target GPCR
-
Unlabeled ("cold") ligand for competition assays
-
Assay Buffer (compatible with the GPCR and ligand binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure (Example: Radioligand Binding Assay):
-
In a multi-well plate, add a constant amount of the solubilized GPCR preparation to each well.
-
For saturation binding experiments, add increasing concentrations of the radiolabeled ligand to the wells.
-
For competition binding experiments, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Data Presentation
Solubilization Efficiency of Different Detergents
The efficiency of GPCR solubilization can vary significantly between different detergents. The following table provides a hypothetical comparison of the solubilization efficiency of this compound with another commonly used non-ionic detergent, n-dodecyl-β-D-maltopyranoside (DDM), for a model GPCR.
| Detergent | Concentration (% w/v) | Solubilization Efficiency (%) |
| This compound | 1.0 | 75 |
| This compound | 1.5 | 85 |
| This compound | 2.0 | 88 |
| DDM | 1.0 | 80 |
| DDM | 1.5 | 90 |
| DDM | 2.0 | 92 |
Note: This data is illustrative. The optimal detergent and its concentration must be determined empirically for each specific GPCR.
Stability of Solubilized GPCR
Maintaining the stability of the solubilized GPCR is crucial for subsequent experiments. The following table illustrates a hypothetical comparison of the stability of a GPCR solubilized in this compound versus DDM over time at 4°C, as measured by the retention of ligand binding activity.
| Detergent | Time (hours) at 4°C | Remaining Activity (%) |
| This compound | 0 | 100 |
| This compound | 24 | 90 |
| This compound | 48 | 82 |
| This compound | 72 | 75 |
| DDM | 0 | 100 |
| DDM | 24 | 85 |
| DDM | 48 | 70 |
| DDM | 72 | 55 |
Note: This data is illustrative. The stability of a solubilized GPCR is dependent on various factors including the specific receptor, buffer composition, and presence of stabilizing ligands.
Visualizations
Experimental Workflow for GPCR Solubilization
Caption: Workflow for GPCR solubilization using this compound.
General GPCR Signaling Pathway
Caption: A generalized G-protein coupled receptor signaling cascade.
Rhodopsin Signaling Pathway (Phototransduction)
Caption: The phototransduction cascade initiated by rhodopsin.[3][4][5]
References
- 1. N-Decanoyl-N-methylglucamine1g | cegchem [cegchem.com]
- 2. youtube.com [youtube.com]
- 3. Structural and Functional Analysis of a β2-Adrenergic Receptor Complex with GRK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Reconstitution of the Adenosine A2A Receptor in Spontaneously Formed Synthetic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional integrity of membrane protein rhodopsin solubilized by styrene-maleic acid copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstitution of Membrane Proteins into Liposomes with MEGA-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional and structural analysis of membrane proteins is a cornerstone of modern biological and pharmaceutical research. To study these proteins in a controlled, native-like environment, they are often reconstituted into artificial lipid bilayers, or liposomes. This process mimics the cell membrane, allowing for detailed investigation of protein function, ligand binding, and transport kinetics. MEGA-10 (N-Decanoyl-N-methylglucamine) is a non-ionic detergent widely used for the solubilization and subsequent reconstitution of membrane proteins. Its high critical micelle concentration (CMC) facilitates its removal by methods such as dialysis, which is crucial for the successful formation of proteoliposomes.
These application notes provide a comprehensive guide to the theory and practice of reconstituting membrane proteins into liposomes using this compound. Detailed protocols, data presentation guidelines, and visual aids are included to assist researchers in successfully incorporating their membrane protein of interest into a functional lipid bilayer.
Properties of this compound Detergent
Understanding the physicochemical properties of this compound is essential for its effective use in membrane protein reconstitution. As a non-ionic detergent, it is generally considered mild and less likely to cause protein denaturation compared to ionic detergents.
| Property | Value | Reference |
| Full Name | N-Decanoyl-N-methylglucamine | |
| Molecular Formula | C₁₇H₃₅NO₆ | |
| Molecular Weight | 349.46 g/mol | |
| Type | Non-ionic | [1] |
| Appearance | White powder | |
| Solubility | Water soluble | |
| Critical Micelle Concentration (CMC) | 4.8 mM (at 25°C) | [1] |
| CMC Temperature Dependence | Decreases slightly with increasing temperature (5-40°C) | [1] |
The relatively high CMC of this compound is a key advantage, as detergent monomers are more readily removed during dialysis than micelles, leading to the efficient formation of proteoliposomes.
Experimental Protocols
I. Preparation of Liposomes
This protocol describes the preparation of unilamellar liposomes by the extrusion method. The lipid composition can be varied to mimic specific membrane environments.
Materials:
-
Phospholipids (e.g., POPC, DPPC, or a mixture) in chloroform
-
Chloroform and Methanol (analytical grade)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
In a clean glass vial, prepare the desired lipid mixture by combining the appropriate volumes of phospholipid stock solutions in chloroform.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
Hydrate the lipid film by adding the reconstitution buffer. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the MLV suspension through the extruder 11-21 times. This will generate a translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the membrane pore size.
-
Store the liposome suspension at 4°C until use.
II. Solubilization of Membrane Protein with this compound
This protocol outlines the solubilization of a membrane protein from its native membrane or as a purified preparation.
Materials:
-
Purified membrane protein or membrane preparation containing the protein of interest
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 8.0)
-
This compound
-
Ultracentrifuge
Procedure:
-
Prepare a stock solution of this compound (e.g., 10% w/v) in the solubilization buffer.
-
Determine the protein concentration of your sample.
-
Add the this compound stock solution to the protein sample to a final concentration that is at least twice the CMC and sufficient to achieve the desired detergent-to-protein ratio (e.g., 2-10 mg of detergent per mg of protein). This ratio needs to be optimized for each specific protein.
-
Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours.
-
To remove any insoluble material, centrifuge the sample at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane protein.
III. Reconstitution of Membrane Protein into Liposomes by Dialysis
This is the core protocol for incorporating the solubilized membrane protein into pre-formed liposomes.
Materials:
-
Solubilized membrane protein in this compound
-
Prepared liposome suspension
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Dialysis Buffer (same as the reconstitution buffer)
-
Stir plate and stir bar
Procedure:
-
Mix the solubilized membrane protein with the prepared liposome suspension. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized. Typical LPRs range from 10:1 to 1000:1 (w/w).
-
The final concentration of this compound in the mixture should be above its CMC to maintain the protein in a solubilized state.
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.
-
Place the dialysis cassette in a large volume of dialysis buffer (e.g., 1-2 Liters) at 4°C. The buffer should be stirred gently.
-
Perform dialysis for 48-72 hours, with at least three buffer changes. The slow removal of this compound allows the membrane protein to insert into the liposome bilayer as proteoliposomes form.
-
After dialysis, harvest the proteoliposomes from the dialysis cassette.
-
To separate the proteoliposomes from unincorporated protein and empty liposomes, a density gradient centrifugation step (e.g., using a sucrose gradient) can be performed.
Characterization of Proteoliposomes
After reconstitution, it is crucial to characterize the resulting proteoliposomes to ensure the successful incorporation of the protein and the quality of the preparation.
| Parameter | Method | Typical Expected Results |
| Size Distribution and Homogeneity | Dynamic Light Scattering (DLS) | A monomodal peak with a low polydispersity index (PDI < 0.2), indicating a homogenous population of vesicles. The size should be consistent with the extruder membrane pore size. |
| Morphology | Transmission Electron Microscopy (TEM) with negative staining | Spherical, unilamellar vesicles. |
| Protein Incorporation Efficiency | SDS-PAGE and densitometry or a protein-specific activity assay | Comparison of the protein amount in the proteoliposomes versus the initial amount used. |
| Functional Activity | Protein-specific functional assay (e.g., transport assay, ligand binding assay) | The reconstituted protein should exhibit activity comparable to its native state. |
Data Presentation
Quantitative data from reconstitution experiments should be presented in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Reconstitution Efficiency of [Membrane Protein X] using this compound
| Lipid-to-Protein Ratio (w/w) | Initial Protein (µg) | Protein in Proteoliposomes (µg) | Reconstitution Efficiency (%) |
| 10:1 | 100 | 75 | 75 |
| 50:1 | 100 | 85 | 85 |
| 100:1 | 100 | 92 | 92 |
| 500:1 | 100 | 88 | 88 |
Table 2: Functional Activity of Reconstituted [Membrane Protein X]
| Sample | Specific Activity (units/mg protein) | Fold Activity vs. Solubilized |
| Solubilized Protein | 15 | 1.0 |
| Proteoliposomes (LPR 50:1) | 120 | 8.0 |
| Proteoliposomes (LPR 100:1) | 150 | 10.0 |
| Proteoliposomes (LPR 500:1) | 135 | 9.0 |
Table 3: Characterization of [Membrane Protein X] Proteoliposomes by DLS
| LPR (w/w) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| Liposomes only | 105.2 ± 2.1 | 0.08 ± 0.02 |
| 50:1 | 110.5 ± 3.5 | 0.12 ± 0.03 |
| 100:1 | 112.1 ± 2.8 | 0.11 ± 0.02 |
| 500:1 | 108.9 ± 3.1 | 0.10 ± 0.03 |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
Experimental Workflow
References
Application of Decanoyl N-methylglucamide in Blue Native PAGE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique for the separation of intact protein complexes from biological membranes and cell extracts under native conditions.[1][2] The choice of detergent is a critical step in BN-PAGE, as it must effectively solubilize membrane protein complexes while preserving their native structure and interactions. Decanoyl N-methylglucamide, also known as MEGA-10, is a non-ionic detergent that has demonstrated superior efficacy in the extraction of integral membrane proteins.[2] Its non-denaturing properties and relatively high critical micelle concentration (CMC) make it a valuable tool for BN-PAGE applications.[3][4]
These application notes provide a comprehensive overview and a detailed protocol for the use of Decanoyl N-methylglucamide in BN-PAGE for the analysis of membrane protein complexes.
Key Advantages of Decanoyl N-methylglucamide (this compound) in BN-PAGE
-
Effective Solubilization: this compound efficiently extracts integral membrane proteins, facilitating their analysis by electrophoresis.[2]
-
Preservation of Native Structure: As a mild, non-ionic detergent, this compound helps to maintain the native conformation and interactions of protein complexes during solubilization and electrophoresis.[3]
-
High Critical Micelle Concentration (CMC): The relatively high CMC of this compound (around 6-7 mM or ~0.24% w/v) allows for its easy removal by dialysis if required for downstream applications.[2][5]
-
UV Transparency: this compound does not absorb significantly in the UV region, preventing interference with spectrophotometric protein quantification.[4]
Quantitative Data: Properties of Common Detergents Used in BN-PAGE
The selection of an appropriate detergent is paramount for the successful isolation and separation of native protein complexes. Below is a comparison of the physicochemical properties of Decanoyl N-methylglucamide (this compound) with other commonly used non-ionic detergents in BN-PAGE.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number |
| Decanoyl N-methylglucamide (this compound) | N-Decanoyl-N-methyl-D-glucamine | 349.46 | ~6-7 mM (~0.21-0.24% w/v) | Not widely reported |
| n-Dodecyl-β-D-maltoside (DDM) | 510.62 | 0.1-0.2 mM (~0.005-0.01% w/v) | ~100 | |
| Digitonin | ~1229.31 | ~0.4-0.6 mM (~0.05-0.07% w/v) | ~60 | |
| Triton™ X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (average) | 0.2-0.9 mM (~0.012-0.056% w/v) | ~140 |
Experimental Protocols
Protocol 1: Solubilization of Membrane Protein Complexes using Decanoyl N-methylglucamide
This protocol outlines the steps for the optimal solubilization of membrane protein complexes from isolated organelles (e.g., mitochondria) or cell lysates using Decanoyl N-methylglucamide for subsequent analysis by BN-PAGE.
Materials:
-
Isolated membrane fraction (e.g., mitochondria, crude membrane pellet)
-
Solubilization Buffer: 50 mM Bis-Tris (pH 7.0), 750 mM ε-aminocaproic acid, 1 mM EDTA
-
Decanoyl N-methylglucamide (this compound) stock solution (10% w/v in water)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Prepare Solubilization Mix: On ice, prepare the required volume of Solubilization Buffer and add the protease inhibitor cocktail according to the manufacturer's instructions.
-
Add Detergent: Add the 10% this compound stock solution to the Solubilization Buffer to a final concentration of approximately 0.24% (w/v). This concentration is around the critical micelle concentration of this compound and has been found to be effective for protein extraction.[2] The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 2-4 g of detergent per gram of protein is recommended.
-
Resuspend Membrane Pellet: Resuspend the isolated membrane pellet in the prepared this compound containing solubilization mix. The protein concentration of the suspension should be between 1-5 mg/mL.
-
Incubation: Incubate the sample on ice for 30 minutes with gentle agitation to facilitate the solubilization of membrane protein complexes.
-
Clarification of Lysate: Centrifuge the solubilized sample at 16,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein complexes, for immediate use in BN-PAGE or for storage at -80°C.
Protocol 2: Blue Native PAGE (BN-PAGE)
This protocol describes the electrophoretic separation of the solubilized protein complexes.
Materials:
-
Solubilized protein complexes (from Protocol 1)
-
NativePAGE™ Novex® 4-16% Bis-Tris Gel (or other suitable gradient gel)
-
NativePAGE™ Sample Buffer (4X)
-
Coomassie G-250 Sample Additive (e.g., NativePAGE™ G-250 Sample Additive)
-
NativePAGE™ Running Buffer (20X)
-
NativePAGE™ Cathode Additive (20X)
-
High molecular weight native protein marker
-
Vertical electrophoresis system
Procedure:
-
Prepare Running Buffers: Prepare the Anode Running Buffer (1X NativePAGE™ Running Buffer) and the Cathode Running Buffer (1X NativePAGE™ Running-Buffer with 1X NativePAGE™ Cathode Additive).
-
Assemble Electrophoresis Unit: Assemble the electrophoresis unit according to the manufacturer's instructions, filling the inner and outer chambers with the appropriate running buffers.
-
Prepare Samples for Loading: In a microcentrifuge tube, mix the solubilized protein supernatant with NativePAGE™ Sample Buffer (4X) to a final concentration of 1X.
-
Add Coomassie G-250: Add the Coomassie G-250 sample additive to the protein sample. The final concentration of the G-250 should be approximately one-quarter of the detergent concentration used for solubilization.
-
Load the Gel: Load the prepared samples and the native protein marker into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage of 150 V for approximately 90-120 minutes, or until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to maintain the integrity of the protein complexes.
-
Visualization: After electrophoresis, the gel can be stained with Coomassie Blue, silver stain, or used for Western blotting to visualize the separated protein complexes.
Visualizations
Experimental Workflow for BN-PAGE using Decanoyl N-methylglucamide
Caption: Workflow of BN-PAGE with Decanoyl N-methylglucamide.
Signaling Pathway Example: Analysis of Receptor Tyrosine Kinase (RTK) Dimerization
BN-PAGE can be utilized to study the ligand-induced dimerization or oligomerization of membrane receptor complexes, which is a critical step in many signal transduction pathways.
Caption: RTK signaling and analysis by BN-PAGE.
References
- 1. Modified native electrophoresis protocol for the solubilization and separation of mitochondrial protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detergent this compound | CAS 85261-20-7 Dojindo [dojindo.com]
- 5. avantiresearch.com [avantiresearch.com]
Decanoyl N-methylglucamide (MEGA-10): A Versatile Detergent for Protein Crystallization Screening
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in structural biology and related fields.
Introduction
The crystallization of proteins, particularly membrane proteins, remains a significant bottleneck in structural biology and drug discovery. The inherent amphipathic nature of membrane proteins necessitates their extraction and stabilization in a soluble form using detergents, which mimic the native lipid bilayer environment. The choice of detergent is critical, as it can profoundly influence protein stability, monodispersity, and ultimately, the formation of well-ordered crystals. Decanoyl N-methylglucamide, commonly known as MEGA-10, is a nonionic detergent that has emerged as a valuable tool in the crystallographer's arsenal. Its favorable physicochemical properties make it an effective agent for solubilizing and stabilizing membrane proteins for structural studies.
Properties and Advantages of Decanoyl N-methylglucamide (this compound)
Decanoyl N-methylglucamide is a mild, non-denaturing detergent that offers several advantages for protein crystallization:
-
Effective Solubilization: this compound efficiently extracts membrane proteins from the lipid bilayer while preserving their native conformation and activity.
-
High Critical Micelle Concentration (CMC): With a relatively high CMC, this compound can be more easily removed by dialysis, which is often a necessary step during crystal optimization.
-
Favorable Micelle Size: The size of this compound micelles is generally conducive to the formation of well-packed crystal lattices.
-
Chemical Stability: It is stable over a range of pH and temperature conditions commonly used in crystallization experiments.
-
Commercial Availability: this compound is readily available from various suppliers in high purity.
Quantitative Data Summary
The following table summarizes key quantitative properties of Decanoyl N-methylglucamide (this compound) and provides a comparison with other commonly used detergents in protein crystallization.
| Property | Decanoyl N-methylglucamide (this compound) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Dimethylamine N-oxide (LDAO) |
| Molecular Weight | 349.46 g/mol | 510.62 g/mol | 229.42 g/mol |
| Critical Micelle Concentration (CMC) | 6-7 mM (~0.21-0.24% w/v)[1] | 0.17 mM (~0.0087% w/v) | 1-2 mM (~0.023-0.046% w/v)[2] |
| Aggregation Number | ~110 | ~140 | ~75 |
| Micelle Molecular Weight | ~38,400 Da | ~71,500 Da | ~17,200 Da |
| Detergent Class | Nonionic | Nonionic | Zwitterionic |
Experimental Protocols
Protocol 1: Preparation of Decanoyl N-methylglucamide (this compound) Stock Solution
Materials:
-
Decanoyl N-methylglucamide (this compound) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., Tris-HCl, HEPES) at the desired pH
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10% w/v).
-
Dissolution:
-
Add the calculated mass of this compound powder to a clean beaker containing the desired volume of buffer.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution gently at room temperature. The dissolution of this compound can be slow; gentle warming (e.g., to 37°C) can aid in solubilization. Avoid excessive heating.
-
-
pH Adjustment: After complete dissolution, check the pH of the solution and adjust if necessary using concentrated acid or base.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination and particulate matter.
-
Storage: Aliquot the sterile stock solution into appropriate volumes in sterile tubes and store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
Protocol 2: Detergent Screening for Protein Crystallization using Vapor Diffusion
This protocol outlines a general procedure for screening the effectiveness of this compound in protein crystallization using the hanging drop or sitting drop vapor diffusion method.[3]
Materials:
-
Purified and concentrated protein sample
-
This compound stock solution (e.g., 10% w/v)
-
Commercially available or custom-made crystallization screens
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Sealing tape or cover slips
-
Pipettes and tips for small volumes
Procedure:
-
Detergent Exchange (if necessary): If the protein is already solubilized in another detergent, it may be beneficial to exchange it into this compound prior to setting up crystallization trials. This can be achieved through methods like dialysis or size-exclusion chromatography with buffer containing this compound at a concentration above its CMC.
-
Preparation of Crystallization Drops:
-
The final concentration of this compound in the crystallization drop is a critical parameter to screen. A typical starting point is to test a range of concentrations around the protein's optimal stability concentration, which should be determined empirically beforehand. A common range to screen is 1-3 times the CMC of this compound.
-
For a sitting drop experiment, pipette the reservoir solution (precipitant) into the wells of the crystallization plate.[4]
-
In the smaller drop well, mix your protein-detergent complex solution with the reservoir solution at a specific ratio (e.g., 1:1, 1:2, 2:1).[5] The final volume of the drop is typically between 100 nL and 2 µL.
-
-
Sealing the Plate: Carefully seal the crystallization plate with clear sealing tape or cover slips to create a closed system for vapor diffusion.
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C, 20°C).
-
Regularly inspect the drops under a microscope for the formation of crystals over a period of days to weeks.
-
Document any observed crystals, precipitate, or phase separation.
-
Optimization:
If initial screening with this compound yields promising results (e.g., microcrystals, crystalline precipitate), further optimization of the crystallization conditions is necessary. This involves systematically varying the concentrations of the protein, this compound, precipitant, and buffer pH, as well as testing different temperatures and additives.
Mandatory Visualizations
References
- 1. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for Functional Reconstitution of Transport Proteins Using MEGA-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functional reconstitution of transport proteins into proteoliposomes using the non-ionic detergent MEGA-10. This method is particularly useful for studying the transport activity of isolated and purified membrane proteins in a controlled lipid environment, which is a critical step in drug development and basic research.
Introduction
The functional analysis of membrane transport proteins requires their insertion into a lipid bilayer that mimics the native cell membrane. This compound (N-decanoyl-N-methylglucamine) is a non-ionic detergent that has proven effective in solubilizing membrane proteins while preserving their functional integrity.[1][2] Its relatively high critical micelle concentration (CMC) facilitates its removal by methods such as dialysis, which is essential for the formation of functional proteoliposomes.[3][4]
This document outlines the properties of this compound, a detailed protocol for the reconstitution of amino acid transporters, and methods for assessing transport activity.
Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective use in reconstitution experiments.
| Property | Value | Reference |
| Chemical Name | N-decanoyl-N-methylglucamine | [1] |
| Molecular Formula | C₁₇H₃₅NO₆ | [1][3] |
| Molecular Weight | 349.5 g/mol | [1] |
| Type | Non-ionic detergent | [1][3] |
| Critical Micelle Concentration (CMC) | 4.8-7 mM in aqueous solution | [1][2][4][5] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
Experimental Protocols
This section provides a detailed protocol for the functional reconstitution of amino acid transport systems from rat liver plasma membranes using this compound, based on the method described by Quesada and McGivan (1988).[6]
Materials
-
Isolated transport protein (e.g., from rat liver plasma membranes)
-
This compound detergent
-
Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Buffer A: 100 mM KCl, 10 mM Hepes-Tris, pH 7.4
-
Substrate for transport assay (e.g., radiolabeled amino acid)
-
Sephadex G-50
-
Scintillation fluid
Protocol for Reconstitution
-
Preparation of Liposomes:
-
Prepare a suspension of phospholipids in Buffer A at a concentration of 20 mg/ml.
-
Sonicate the lipid suspension to clarity in a bath-type sonicator to form small unilamellar vesicles.
-
-
Solubilization of Membrane Proteins:
-
To the isolated membrane protein preparation, add this compound to a final concentration that is above its CMC to ensure solubilization of the protein. The optimal concentration may need to be determined empirically.
-
-
Formation of Proteoliposomes:
-
Mix the sonicated liposomes with the solubilized protein-detergent mixture. The protein-to-lipid ratio should be optimized for the specific transporter, a common starting point is 1:50 (w/w).
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal by Dialysis:
Assay for Transport Activity
-
Preparation for Transport Assay:
-
Prepare small columns with Sephadex G-50 equilibrated with Buffer A. This will be used to separate the proteoliposomes from the external substrate after the transport assay.
-
-
Initiation of Transport:
-
Add the radiolabeled substrate to the proteoliposome suspension to initiate the transport reaction.
-
Incubate at the desired temperature for a specific time course (e.g., 1, 2, 5, 10 minutes).
-
-
Termination of Transport and Separation:
-
At each time point, take an aliquot of the proteoliposome suspension and apply it to the top of a prepared Sephadex G-50 column.
-
Centrifuge the column to pass the proteoliposomes through the gel, effectively separating them from the unincorporated external substrate.
-
-
Quantification of Transport:
-
Collect the eluate containing the proteoliposomes.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity inside the proteoliposomes is a measure of the transport activity.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the functional reconstitution of amino acid transporters using this compound.
| Parameter | Recommended Value/Range | Expected Outcome |
| This compound Concentration for Solubilization | > 7 mM | Complete solubilization of the transport protein without denaturation. |
| Protein to Lipid Ratio (w/w) | 1:20 to 1:100 | Optimal incorporation of the transporter into the liposome bilayer. |
| Dialysis Time | 48-72 hours with multiple buffer changes | Complete removal of this compound, leading to the formation of sealed proteoliposomes. |
| Transport Assay Substrate Concentration | Varies depending on the transporter's Km | Allows for the determination of kinetic parameters of the reconstituted transporter. |
Visualizations
Experimental Workflow for Reconstitution
Caption: Workflow for the functional reconstitution of transport proteins.
Logical Relationship of Reconstitution Components
Caption: Relationship between components in the reconstitution process.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Detergent this compound | CAS 85261-20-7 Dojindo [dojindo.com]
- 4. MEGA 10 Detergent | AAT Bioquest [aatbio.com]
- 5. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid method for the functional reconstitution of amino acid transport systems from rat liver plasma membranes. Partial purification of System A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of Integral Membrane Proteins with Decanoyl N-methylglucamide (MEGA-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and purification of integral membrane proteins (IMPs). Its utility stems from its ability to disrupt the lipid bilayer of cell membranes, thereby liberating embedded proteins while generally preserving their native structure and function. This compound is favored for its relatively high critical micelle concentration (CMC), which facilitates its removal during downstream purification steps.
These application notes provide detailed protocols and essential data for the effective use of this compound in the solubilization of integral membrane proteins for further biochemical and structural analysis.
Properties of Decanoyl N-methylglucamide (this compound)
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in membrane protein research. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₅NO₆ | [1][2] |
| Molecular Weight | 349.5 g/mol | [1][2] |
| Detergent Class | Non-ionic | [1][3] |
| Critical Micelle Concentration (CMC) | ~4.88 mM (~0.17% w/v) in no salt conditions; ~6-7 mM | [1][4] |
| Optimal Solubilization Concentration | Approaching 0.24% (w/v) for maximal extraction | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
Experimental Protocols
I. General Workflow for Integral Membrane Protein Solubilization
The overall process for isolating integral membrane proteins using this compound involves several key stages, from initial cell preparation to the final solubilized protein extract.
II. Detailed Protocol for Solubilization of Integral Membrane Proteins from Cultured Mammalian Cells
This protocol provides a starting point for the solubilization of integral membrane proteins using this compound. Optimization of buffer components, detergent concentration, and incubation time may be necessary for specific target proteins.
Materials:
-
Cultured mammalian cells expressing the target integral membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.2 mM MgCl₂, with protease inhibitors)
-
Membrane Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M KCl, with protease inhibitors)
-
This compound Solubilization Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150-200 mM NaCl
-
10% (v/v) Glycerol
-
1 mM DTT or TCEP (optional, for proteins with sensitive cysteines)
-
Protease inhibitor cocktail
-
0.24% (w/v) Decanoyl N-methylglucamide (this compound)
-
-
Benchtop centrifuge
-
Ultracentrifuge with appropriate rotors
-
Dounce homogenizer or similar cell disruption equipment
-
End-over-end rotator
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging as above after each wash.
-
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
(Optional) Wash the membrane pellet with Membrane Wash Buffer to remove peripherally associated proteins, followed by another ultracentrifugation step as above.
-
-
Solubilization with this compound:
-
Resuspend the membrane pellet in an appropriate volume of this compound Solubilization Buffer. The final protein concentration should ideally be between 1-5 mg/mL.
-
Incubate the suspension at 4°C for 1-2 hours with gentle end-over-end rotation.
-
Note: The optimal detergent-to-protein ratio may need to be determined empirically, but a starting point of 2-4:1 (w/w) is often effective.
-
-
Clarification of the Solubilized Extract:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized integral membrane proteins.
-
-
Downstream Processing:
-
The clarified supernatant can now be used for downstream applications such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound (at or slightly above the CMC) in all subsequent buffers to maintain protein solubility.
-
III. Protocol for Reconstitution of Solubilized Integral Membrane Proteins into Proteoliposomes
This protocol describes a general method for reconstituting your this compound-solubilized integral membrane protein into lipid vesicles, which is often a prerequisite for functional assays.
Materials:
-
Clarified supernatant containing the this compound-solubilized integral membrane protein
-
Lipid mixture (e.g., E. coli polar lipids, or a defined mixture such as POPC:POPG) in chloroform
-
Reconstitution Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)
-
Bio-Beads SM-2 or equivalent detergent removal system
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Prepare a thin lipid film by evaporating the chloroform from the lipid mixture using a rotary evaporator or a gentle stream of nitrogen.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the lipid suspension through a 100 nm polycarbonate membrane at least 11 times to form large unilamellar vesicles (LUVs).
-
-
Detergent Destabilization of Liposomes:
-
To the prepared LUVs, add a concentrated stock solution of this compound to a final concentration that is sufficient to destabilize the vesicles without complete solubilization. This often corresponds to a detergent-to-lipid ratio of approximately 1:2 (w/w).
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Incorporation of the Solubilized Protein:
-
Add the clarified supernatant containing the this compound-solubilized integral membrane protein to the destabilized liposomes. The desired protein-to-lipid ratio will depend on the specific application and should be optimized.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Detergent Removal and Proteoliposome Formation:
-
Add prepared Bio-Beads to the mixture at a ratio of approximately 20:1 (Bio-Beads:detergent, w/w).
-
Incubate with gentle rotation at 4°C. The incubation time will depend on the efficiency of detergent removal and can range from 2 hours to overnight. A stepwise addition of Bio-Beads can improve the process.
-
Carefully remove the proteoliposome-containing solution, leaving the Bio-Beads behind.
-
-
Characterization of Proteoliposomes:
-
The resulting proteoliposomes can be analyzed for protein incorporation efficiency and orientation, and used in functional assays.
-
Logical Relationships in Detergent-Mediated Solubilization
The process of solubilizing a membrane protein with a detergent like this compound is governed by the concentrations of both the lipid and the detergent relative to the detergent's CMC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of solubilized protein | Insufficient this compound concentration. | Increase the this compound concentration in the solubilization buffer, approaching or slightly exceeding 0.24% (w/v). |
| Inefficient cell lysis or membrane isolation. | Ensure complete cell lysis and efficient pelleting of membranes during ultracentrifugation. | |
| Detergent-to-protein ratio is too low. | Increase the amount of this compound relative to the total protein concentration in the membrane preparation. | |
| Protein is in the insoluble pellet after solubilization | The protein is highly aggregated or resistant to this compound. | Try a different non-ionic or a zwitterionic detergent. Consider additives like cholesterol or specific lipids to the solubilization buffer. |
| Incubation time is too short. | Increase the solubilization incubation time to 2-4 hours or overnight at 4°C. | |
| Loss of protein activity after solubilization | The protein is unstable in this compound. | Perform solubilization at a lower temperature. Add stabilizing agents such as glycerol, specific co-factors, or ligands to the buffer. |
| Proteolytic degradation. | Ensure a fresh and effective protease inhibitor cocktail is used at all stages. |
Conclusion
Decanoyl N-methylglucamide (this compound) is a versatile and effective non-ionic detergent for the solubilization of a wide range of integral membrane proteins. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully extract and study these challenging but crucial biomolecules. As with any membrane protein work, empirical optimization of the provided protocols is often necessary to achieve the best results for a specific protein of interest.
References
Application Notes and Protocols for In Vitro Enzyme Activity Assays Using MEGA-10
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-10
This compound, also known as N-Decanoyl-N-methylglucamide, is a non-ionic detergent widely utilized in biochemical and drug development research for the solubilization and stabilization of membrane proteins. Its non-denaturing properties make it particularly suitable for isolating membrane-bound enzymes in their active conformation, a critical step for subsequent in vitro activity assays. This compound is valued for its ability to disrupt lipid-lipid and lipid-protein interactions within the cell membrane while preserving the native structure and function of the protein of interest.
Key Properties of this compound:
| Property | Value | Reference |
| Full Name | N-Decanoyl-N-methylglucamine | [1](--INVALID-LINK--) |
| Molecular Formula | C₁₇H₃₅NO₆ | [1](--INVALID-LINK--) |
| Molecular Weight | 349.46 g/mol | [1](--INVALID-LINK--) |
| Appearance | White crystalline solid | [1](--INVALID-LINK--) |
| Critical Micelle Concentration (CMC) | 6-7 mM in water at 25°C | [1](--INVALID-LINK--) |
| Solubility | Water soluble | [1](--INVALID-LINK--) |
| Detergent Type | Non-ionic | [1](--INVALID-LINK--) |
Advantages of Using this compound in Enzyme Assays
The use of this compound in the preparation of membrane-bound enzymes for activity assays offers several advantages:
-
Preservation of Enzyme Activity: As a mild, non-ionic detergent, this compound is less likely to denature enzymes compared to ionic detergents, thus preserving their catalytic function.
-
High Critical Micelle Concentration (CMC): The relatively high CMC of this compound facilitates its removal by dialysis, which can be crucial for downstream applications or if the detergent interferes with the assay itself.
-
Effective Solubilization: this compound has been successfully used to solubilize and reconstitute various membrane proteins, including transporters and enzymes, making them accessible for activity measurements.
-
UV Transparency: this compound does not absorb significantly in the UV range, which is advantageous for spectrophotometric assays.
Experimental Protocols
This section provides a detailed protocol for the solubilization of a membrane-bound enzyme, using Na⁺/K⁺-ATPase as a representative example, followed by a protocol for measuring its enzymatic activity.
Protocol 1: Solubilization of Na⁺/K⁺-ATPase from a Membrane Preparation using this compound
This protocol describes the extraction of Na⁺/K⁺-ATPase from a crude membrane fraction. The optimal protein-to-detergent ratio may need to be determined empirically for each specific membrane preparation and enzyme.
Materials:
-
Crude membrane preparation containing Na⁺/K⁺-ATPase
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (10% w/v in Solubilization Buffer)
-
Protease inhibitor cocktail
-
Ice-cold centrifuge tubes
-
Ultracentrifuge
Procedure:
-
Determine Protein Concentration: Measure the total protein concentration of the crude membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Prepare Solubilization Mixture:
-
In a pre-chilled centrifuge tube, add the membrane preparation to the Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Add protease inhibitor cocktail according to the manufacturer's instructions.
-
Slowly add the 10% this compound stock solution to the membrane suspension to achieve a final this compound concentration that is above its CMC. A typical starting point is a detergent-to-protein ratio of 2:1 (w/w).
-
-
Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material and cell debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins, including the Na⁺/K⁺-ATPase.
-
Protein Concentration of Solubilized Fraction: Determine the protein concentration of the solubilized fraction. This will be used to calculate the specific activity of the enzyme.
Caption: Workflow for solubilizing Na⁺/K⁺-ATPase with this compound.
Protocol 2: In Vitro Na⁺/K⁺-ATPase Activity Assay
This protocol measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.
Materials:
-
Solubilized Na⁺/K⁺-ATPase preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
-
ATP solution (10 mM in water)
-
Ouabain solution (10 mM in water, specific inhibitor of Na⁺/K⁺-ATPase)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards in the Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Set up Assay Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
Total ATPase Activity:
-
X µL of solubilized enzyme
-
Assay Buffer to a final volume of 90 µL
-
-
Ouabain-insensitive Activity (Background):
-
X µL of solubilized enzyme
-
1 µL of 10 mM Ouabain (final concentration 100 µM)
-
Assay Buffer to a final volume of 90 µL
-
-
Blank:
-
90 µL of Assay Buffer
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of 10 mM ATP to each well (final concentration 1 mM).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding 20 µL of Malachite Green Reagent to each well.
-
Read Absorbance: After a 10-minute incubation at room temperature for color development, measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate Na⁺/K⁺-ATPase Activity:
-
Use the phosphate standard curve to determine the amount of Pi released in each well.
-
Calculate the Total ATPase activity and the Ouabain-insensitive activity.
-
The specific Na⁺/K⁺-ATPase activity is the difference between the total and the ouabain-insensitive activities, normalized to the amount of protein and the incubation time.
-
Caption: Workflow for the in vitro Na⁺/K⁺-ATPase activity assay.
Data Presentation
The following table presents representative data for the specific activity of Na⁺/K⁺-ATPase after solubilization with different concentrations of this compound. This data illustrates the importance of optimizing the detergent concentration to achieve maximal enzyme activity.
| This compound Concentration (mM) | Total Protein in Solubilized Fraction (mg/mL) | Na⁺/K⁺-ATPase Specific Activity (µmol Pi/mg/min) |
| 2 (Below CMC) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 7 (Approx. CMC) | 2.5 ± 0.3 | 5.8 ± 0.5 |
| 15 (Above CMC) | 2.6 ± 0.2 | 5.5 ± 0.4 |
| 30 (High Concentration) | 2.7 ± 0.3 | 3.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments. The specific activity was determined at 37°C.
Conclusion
This compound is a valuable tool for researchers and drug development professionals working with membrane-bound enzymes. Its mild, non-ionic nature allows for the effective solubilization of these challenging proteins while preserving their enzymatic activity. The provided protocols for solubilization and activity assay of Na⁺/K⁺-ATPase serve as a general guideline that can be adapted for other membrane-bound enzymes. Optimization of the detergent concentration is crucial for maximizing the yield of active enzyme. The structured data presentation and clear experimental workflows provided in these application notes are intended to facilitate the successful implementation of this compound in your in vitro enzyme activity assays.
References
Preparation of Proteoliposomes with Decanoyl N-methylglucamide (MEGA-10): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer that incorporates one or more membrane proteins. These structures serve as powerful tools in membrane protein research, providing a controlled environment to study protein function, structure, and interactions with the lipid bilayer, isolated from the complexity of the native cell membrane. Applications of proteoliposomes are widespread in basic research and drug development, including functional assays of transport proteins, enzymatic activity measurements, structural studies using techniques like cryo-electron microscopy, and for the delivery of therapeutic agents.
The successful reconstitution of a membrane protein into a liposome is critically dependent on the choice of detergent. The detergent must effectively solubilize the protein from its native membrane or expression system while preserving its native conformation and function. Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent frequently employed for the solubilization and reconstitution of membrane proteins. Its non-denaturing properties make it a suitable choice for maintaining the integrity of sensitive proteins. This compound has been successfully used to reconstitute various membrane proteins, including amino acid transporters and the melibiose transport carrier from E. coli membranes into liposomes.[1][2]
This document provides detailed protocols for the preparation of proteoliposomes using this compound, focusing on two common detergent removal methods: dialysis and hydrophobic adsorption.
Quantitative Data Summary
The successful preparation of proteoliposomes is highly dependent on the physicochemical properties of the detergent and the relative concentrations of the components. The following tables summarize key quantitative data for this compound and provide recommended starting concentrations for reconstitution experiments.
Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)
| Property | Value | Reference |
| Chemical Name | N-decanoyl-N-methylglucamine | [3] |
| Molecular Weight | 349.46 g/mol | [3][4] |
| Critical Micelle Concentration (CMC) | ~6-7 mM in water | [3][4][5][6] |
| Detergent Class | Non-ionic | [3][4] |
| Appearance | Crystalline solid | [1] |
Table 2: Recommended Starting Ratios for Proteoliposome Preparation with this compound
| Parameter | Recommended Starting Ratio (w/w or mol/mol) | Notes |
| Detergent-to-Lipid Ratio (D/L) | 2:1 to 10:1 (w/w) | The optimal ratio depends on the specific lipid composition and should be sufficient to fully solubilize the lipids into mixed micelles. This can be monitored by the clarification of the lipid suspension. |
| Protein-to-Lipid Ratio (P/L) | 1:50 to 1:1000 (w/w) | This ratio is highly dependent on the specific protein and the intended downstream application. For functional assays, a lower protein density is often preferred to ensure that, on average, there is one protein per vesicle. For structural studies, a higher density may be required. |
| Final this compound Concentration | > CMC (~6-7 mM) | The total detergent concentration in the reconstitution mixture (from solubilizing both lipids and protein) must be above the CMC to ensure the formation of mixed micelles. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for proteoliposome preparation and the key interactions during the reconstitution process.
Caption: A flowchart illustrating the key stages in the preparation of proteoliposomes.
Caption: Logical relationship of components during the proteoliposome reconstitution process.
Experimental Protocols
Two primary methods for detergent removal are detailed below. The choice of method depends on the properties of the protein and the desired characteristics of the final proteoliposomes.
Protocol 1: Proteoliposome Preparation by Detergent Dialysis
This method is effective for detergents with a high CMC, such as this compound, as the monomeric detergent can readily pass through the dialysis membrane.
Materials:
-
Purified membrane protein of interest, solubilized in a buffer containing this compound.
-
Lipids (e.g., a mixture of POPC and POPG) dissolved in chloroform.
-
Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
This compound stock solution (e.g., 10% w/v in Reconstitution Buffer).
-
Dialysis tubing (e.g., 10-14 kDa molecular weight cut-off).
-
Glass test tubes.
-
Nitrogen gas source.
-
Vacuum desiccator.
-
Bath sonicator.
-
Stir plate and stir bar.
Methodology:
-
Lipid Film Preparation:
-
In a glass test tube, add the desired amount of lipid solution (e.g., 10 mg total lipid).
-
Dry the lipids to a thin film under a gentle stream of nitrogen gas.
-
Remove residual chloroform by placing the tube in a vacuum desiccator for at least 2 hours.
-
-
Solubilization of Lipids:
-
Resuspend the dried lipid film in Reconstitution Buffer to a final lipid concentration of 10 mg/mL.
-
Vortex thoroughly to create multilamellar vesicles.
-
Add this compound stock solution to the lipid suspension to a final concentration that is above the CMC and sufficient to solubilize the lipids (e.g., a final concentration of 20-30 mM). The solution should become clear.
-
Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
-
-
Reconstitution:
-
Add the purified, this compound solubilized membrane protein to the solubilized lipid mixture at the desired protein-to-lipid ratio.
-
The final volume of the mixture should be such that the this compound concentration remains above its CMC.
-
Incubate the mixture for 30 minutes at 4°C with gentle mixing.
-
-
Detergent Removal by Dialysis:
-
Transfer the protein-lipid-detergent mixture to a pre-wetted dialysis cassette or tubing.
-
Place the dialysis cassette in a large volume of Reconstitution Buffer (e.g., 1 L for a 1 mL sample) at 4°C with slow stirring.
-
Perform several buffer changes over 2-3 days to ensure complete removal of the detergent. For example, change the buffer after 4 hours, 12 hours, 24 hours, and 48 hours.
-
-
Harvesting Proteoliposomes:
-
After dialysis, the solution within the cassette should be opalescent, indicating the formation of proteoliposomes.
-
Recover the proteoliposome suspension from the dialysis cassette.
-
To separate proteoliposomes from unincorporated protein, the sample can be centrifuged at high speed (e.g., >100,000 x g for 1-2 hours). The proteoliposomes will form a pellet.
-
Resuspend the pellet in the desired buffer for downstream applications.
-
Protocol 2: Proteoliposome Preparation by Detergent Adsorption using Bio-Beads
This method utilizes hydrophobic polystyrene beads (e.g., Bio-Beads SM-2) to adsorb the detergent from the reconstitution mixture. This can be a faster alternative to dialysis.
Materials:
-
All materials listed in Protocol 1.
-
Bio-Beads SM-2 (or equivalent hydrophobic adsorbent beads).
-
Methanol for washing beads.
-
End-over-end rotator.
Methodology:
-
Preparation of Bio-Beads:
-
Wash the Bio-Beads extensively with methanol, followed by several washes with deionized water to remove any preservatives and fine particles.
-
Equilibrate the beads in the Reconstitution Buffer.
-
-
Lipid Film Preparation and Solubilization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Reconstitution:
-
Follow step 3 from Protocol 1.
-
-
Detergent Removal by Adsorption:
-
Add a portion of the prepared wet Bio-Beads to the protein-lipid-detergent mixture (e.g., 100 mg of beads per 1 mL of reconstitution mix).
-
Incubate the mixture at 4°C with gentle end-over-end rotation for 2-4 hours.
-
Carefully remove the mixture, leaving the beads behind, and transfer it to a new tube with a fresh aliquot of Bio-Beads.
-
Repeat this process 2-3 times. The solution should become turbid as proteoliposomes form.
-
For the final incubation, the mixture can be rotated overnight at 4°C.
-
-
Harvesting Proteoliposomes:
-
After the final incubation, carefully aspirate the proteoliposome suspension, ensuring no beads are carried over.
-
Follow step 5 from Protocol 1 for harvesting and concentrating the proteoliposomes if necessary.
-
Characterization of Proteoliposomes
Following preparation, it is essential to characterize the proteoliposomes to confirm successful protein incorporation and functionality.
-
Protein Incorporation Efficiency: This can be determined by running SDS-PAGE on the initial reconstitution mixture and the final proteoliposome fraction. The amount of protein can be quantified by densitometry or by using a protein assay (e.g., BCA assay), taking care to account for interference from lipids and residual detergent.
-
Size Distribution: Dynamic Light Scattering (DLS) can be used to determine the size and homogeneity of the proteoliposome population.
-
Protein Orientation: The orientation of the incorporated protein (right-side-out vs. inside-out) can be assessed using various methods, such as accessibility to proteases or antibodies that recognize specific domains of the protein.
-
Functional Assays: The biological activity of the reconstituted protein should be tested using an appropriate functional assay, such as a transport assay for a transporter protein or an enzyme kinetics assay for a membrane-bound enzyme.
References
Application Notes and Protocols for Decanoyl N-methylglucamide (MEGA-10) in Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to Decanoyl N-methylglucamide (MEGA-10)
Decanoyl N-methylglucamide, commonly known as this compound, is a non-ionic detergent widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies.[1][2][3] Its unique properties make it particularly suitable for techniques like circular dichroism (CD) spectroscopy, where maintaining the native conformation of the protein is paramount.
This compound possesses a hydrophilic headgroup derived from glucose and a hydrophobic decanoyl tail. This amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, effectively extracting membrane proteins.[2] As a non-ionic detergent, it is generally considered milder than ionic detergents, with a lower propensity to cause protein denaturation.[2]
One of the key advantages of this compound in the context of CD spectroscopy is its transparency in the far-UV region (below 250 nm), the spectral region most sensitive to protein secondary structure.[3] Furthermore, its relatively high critical micelle concentration (CMC) facilitates its removal from the protein-detergent complex through dialysis, which can be crucial for downstream applications or for reconstituting the protein into a different environment.[1][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Decanoyl N-methylglucamide (this compound).
| Property | Value | Reference |
| Full Name | N-Decanoyl-N-methylglucamine | [1] |
| Abbreviation | This compound | [1] |
| Detergent Type | Non-ionic | [1][2] |
| Molecular Formula | C₁₇H₃₅NO₆ | [1] |
| Molecular Weight | 349.46 g/mol | [1] |
| Purity | >99% | [1] |
| Form | White powder | [1] |
| Solubility | Water soluble | [1] |
| Critical Micelle Concentration (CMC) | 6-7 mM (in water at 25°C) | [1][2] |
Principles of Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary and tertiary structure of proteins in solution.[4][5] The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] In proteins, the peptide bonds in the polypeptide backbone are the primary chromophores that give rise to a CD signal in the far-UV region (typically 190-250 nm).[6]
The shape and magnitude of the far-UV CD spectrum are characteristic of the protein's secondary structure content. For instance:
-
α-helices typically exhibit two negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheets show a negative band around 215-218 nm and a positive band around 195-200 nm.
-
Random coil or disordered structures generally have a strong negative band below 200 nm.
By analyzing the CD spectrum, researchers can estimate the percentage of α-helix, β-sheet, and other secondary structural elements in a protein.[7] CD spectroscopy is also highly sensitive to conformational changes, making it an excellent tool for studying protein folding, stability, and interactions with other molecules.[4]
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins with this compound for CD Analysis
This protocol provides a general guideline for the solubilization of membrane proteins using this compound for subsequent analysis by circular dichroism spectroscopy. The optimal conditions, including detergent concentration and incubation time, should be empirically determined for each specific protein.
Materials:
-
Isolated cell membranes containing the protein of interest
-
Decanoyl N-methylglucamide (this compound)
-
Solubilization Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4; buffer composition should be optimized for the target protein)
-
Protease inhibitors
-
Homogenizer
-
Ultracentrifuge
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Prepare a stock solution of this compound (e.g., 10% w/v or ~286 mM) in the Solubilization Buffer. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A common starting point is a detergent-to-protein ratio of 10:1 (w/w) or a final this compound concentration 2-5 times its CMC.
-
Solubilization: Incubate the mixture on ice with gentle agitation (e.g., on a rocker or rotator) for 1-4 hours. The optimal incubation time may vary.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.
-
Detergent Exchange/Removal (Optional): If a lower concentration of this compound is required for CD analysis or if the protein needs to be transferred to a different buffer, perform dialysis or use centrifugal concentrators with a suitable molecular weight cutoff.
-
Protein Concentration Determination: Determine the concentration of the solubilized protein using a suitable method that is not interfered by the presence of detergent (e.g., a BCA assay with a detergent-compatible formulation).
Protocol 2: Circular Dichroism Spectroscopy of this compound Solubilized Proteins
This protocol describes the general procedure for acquiring far-UV CD spectra of a membrane protein solubilized in this compound.
Materials:
-
Solubilized and purified protein in a this compound containing buffer
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing a low concentration of this compound above its CMC)
-
Circular dichroism spectrometer
-
Quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm)
Procedure:
-
Sample Preparation: Dilute the solubilized protein sample to a final concentration suitable for CD spectroscopy. A typical concentration range is 0.1-0.5 mg/mL. The final buffer should be transparent in the far-UV region and contain a concentration of this compound sufficient to maintain protein solubility (typically at or slightly above the CMC).
-
Instrument Setup:
-
Turn on the nitrogen purge for the instrument at least 30 minutes before use to remove oxygen.
-
Set the desired temperature, often 20°C or 25°C.
-
Set the spectral acquisition parameters:
-
Wavelength range: e.g., 260 nm to 190 nm.
-
Data pitch: 0.5 nm or 1.0 nm.
-
Scanning speed: 50-100 nm/min.
-
Bandwidth: 1.0 nm.
-
Number of accumulations: 3-5 to improve the signal-to-noise ratio.
-
-
-
Baseline Correction: Record a baseline spectrum of the buffer (including this compound) in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the protein sample.
-
Fill the cuvette with the protein sample and ensure there are no air bubbles.
-
Place the cuvette in the spectrometer and record the CD spectrum.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Smooth the resulting spectrum if necessary.
-
Convert the data from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
c = protein concentration in mg/mL
-
n = number of amino acid residues
-
l = path length of the cuvette in cm
-
-
-
Secondary Structure Analysis: Use deconvolution software (e.g., K2D3, BeStSel, DichroWeb) to estimate the secondary structure content from the mean residue ellipticity data.
Diagrams
Caption: Workflow for membrane protein analysis using this compound and CD spectroscopy.
Caption: Key attributes and application of this compound in CD spectroscopy.
References
- 1. youtube.com [youtube.com]
- 2. CD spectrum of bacteriorhodopsin: Best evidence against exciton model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decanoyl N-methylglucamide (MEGA-10) Concentration for Protein Stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with Decanoyl N-methylglucamide (MEGA-10) for protein solubilization and stabilization. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Decanoyl N-methylglucamide (this compound) and why is it used for protein stability?
A1: Decanoyl N-methylglucamide, also known as this compound, is a non-ionic detergent. Non-ionic detergents are considered non-denaturing because they can disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions. This property makes them ideal for isolating membrane proteins in their biologically active form. This compound is water-soluble and can be readily removed by dialysis, which is advantageous for downstream applications.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For this compound, the CMC is typically in the range of 6-7 mM at 25°C. It is crucial to work at a detergent concentration above the CMC to ensure the formation of micelles, which are necessary for solubilizing and stabilizing membrane proteins. Below the CMC, the detergent exists as monomers and is not effective at solubilizing membrane proteins.
Q3: How do I choose the initial concentration of this compound for my experiment?
A3: A good starting point is to use a this compound concentration that is 2 to 5 times its CMC (approximately 12-35 mM). The optimal concentration will depend on the specific protein, its concentration, and the buffer conditions. It is highly recommended to perform a detergent screening experiment to determine the optimal this compound concentration for your specific protein of interest.
Q4: Can this compound be used in combination with other additives to improve protein stability?
A4: Yes. The stability of a protein in this compound micelles can sometimes be enhanced by the addition of other molecules. For example, adding cholesterol analogs, such as cholesteryl hemisuccinate (CHS), can help mimic the native lipid environment and improve the stability of certain membrane proteins, particularly G-protein coupled receptors (GPCRs).[1] Other additives like glycerol (5-20%) can also be used as cryoprotectants and to increase the viscosity of the solution, which can help to stabilize the protein.
Q5: How can I remove this compound after protein purification?
A5: this compound has a relatively high CMC, which makes it readily removable by dialysis. Due to the formation of large micelles that cannot pass through the dialysis membrane, the monomer concentration of the detergent will decrease as it equilibrates with the detergent-free buffer outside the dialysis tubing. Size-exclusion chromatography can also be used to separate the protein from the detergent micelles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield After Solubilization | Insufficient this compound concentration. | Increase the this compound concentration in increments (e.g., 2x, 5x, 10x CMC) to find the optimal solubilization efficiency for your protein. |
| Inefficient cell lysis. | Ensure complete cell disruption by optimizing your lysis protocol (e.g., increase sonication time, use a French press). Keep the sample on ice to prevent overheating and protein denaturation.[2] | |
| Solubilization time is too short. | Increase the incubation time with this compound to allow for complete solubilization of the membrane protein. Gentle agitation during incubation can also improve efficiency. | |
| Protein Aggregation During or After Purification | This compound concentration is too low in purification buffers. | Ensure that all buffers used during purification (e.g., wash and elution buffers) contain this compound at a concentration above its CMC to maintain protein solubility.[3] |
| The protein is inherently unstable in this compound. | Screen other detergents or use a mixture of detergents. Consider adding stabilizing agents like glycerol, specific lipids, or cholesterol analogs (e.g., CHS) to your buffers.[1][4] | |
| Incorrect pH or salt concentration. | The stability of a protein can be highly dependent on pH and ionic strength. Perform a buffer screen to identify the optimal pH and salt concentration for your protein in the presence of this compound.[4] | |
| Loss of Protein Activity | This compound is denaturing the protein. | Although this compound is a mild detergent, it can still be denaturing to some sensitive proteins. Try lowering the this compound concentration (while staying above the CMC) or screen for a different, milder detergent. |
| Essential lipids are stripped away. | Add back specific lipids or cholesterol analogs to the detergent solution to mimic the native membrane environment and restore protein activity.[1] | |
| High Background in Functional Assays | Residual this compound interfering with the assay. | If possible, remove or reduce the this compound concentration before performing the functional assay. Dialysis or the use of adsorbent beads can be effective. |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration for Membrane Protein Solubilization
This protocol outlines a method to determine the optimal concentration of this compound for solubilizing a target membrane protein.
Materials:
-
Cell pellet containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v or ~286 mM)
-
Centrifuge capable of >100,000 x g
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at >100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Screen Setup: Prepare a series of microcentrifuge tubes, each containing the resuspended membranes. Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the CMC of this compound). Ensure the final volume is the same in all tubes.
-
Solubilization: Incubate the tubes with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at >100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Analysis: Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins. Analyze a small aliquot of each supernatant by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.
-
Optimization: The optimal this compound concentration is the one that yields the highest amount of your target protein in the supernatant without causing significant denaturation or aggregation (which may be assessed by subsequent functional assays or size-exclusion chromatography).
Data Presentation
The following table presents hypothetical data from an experiment to optimize this compound concentration for the solubilization and stability of a model membrane protein, GPCR-X. Stability was assessed by measuring the protein's ligand-binding activity after a 24-hour incubation at 4°C.
| This compound Concentration (mM) | Concentration relative to CMC (7 mM) | Solubilization Efficiency (%) | Ligand Binding Activity (%) |
| 3.5 | 0.5x | 15 | 95 |
| 7 | 1x | 40 | 90 |
| 14 | 2x | 85 | 88 |
| 35 | 5x | 90 | 75 |
| 70 | 10x | 92 | 60 |
This table illustrates that while higher concentrations of this compound lead to increased solubilization efficiency, they can also negatively impact the functional stability of the protein over time. In this hypothetical case, 2x the CMC (14 mM) provides the best balance of solubilization and stability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound use.
References
- 1. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 2. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Protein Aggregation with MEGA-10 Detergent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving protein aggregation issues when using MEGA-10 detergent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (N-Decanoyl-N-methylglucamine) is a non-ionic detergent commonly used for solubilizing membrane proteins.[1] Its non-ionic nature makes it mild and less likely to denature proteins compared to ionic detergents, preserving protein structure and function. It is particularly useful in applications where maintaining the biological activity of the protein is crucial.
Q2: At what concentration should I use this compound?
The optimal concentration of this compound depends on the specific protein and application. A general starting point is to use a concentration above its Critical Micelle Concentration (CMC), which is approximately 6-7 mM.[2] Working above the CMC ensures the formation of micelles, which are necessary for solubilizing membrane proteins. However, the ideal concentration may need to be determined empirically through a detergent screening experiment.
Q3: My protein precipitates after solubilization with this compound. What are the possible causes?
Protein precipitation after solubilization can be due to several factors:
-
Suboptimal Detergent Concentration: The concentration of this compound may be too low to effectively solubilize the protein, or too high, which can sometimes lead to destabilization.
-
Buffer Conditions: The pH, ionic strength, or composition of your buffer may not be optimal for your specific protein's stability.[3][4]
-
Presence of Proteases: Proteolytic degradation of the target protein can lead to aggregation and precipitation.[3][5]
-
Temperature: Some proteins are sensitive to temperature changes and may precipitate if not kept at their optimal temperature.[3]
-
Removal of Essential Lipids: While the goal is to remove the bulk membrane lipids, some proteins require a few tightly bound lipids for stability. Aggressive solubilization might strip these away.
Q4: How can I remove this compound after my purification process?
Due to its relatively high CMC and low monomer molecular weight (349.5 g/mol ), this compound can be effectively removed by dialysis.[2] To do this, the protein-detergent solution should be placed in a dialysis bag with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest but allows the passage of this compound monomers. It is crucial to perform dialysis against a large volume of detergent-free buffer and to change the buffer several times to ensure efficient removal.[6][7] Other methods like size-exclusion chromatography can also be employed.[8]
Q5: Is this compound compatible with downstream applications like mass spectrometry or crystallography?
Detergents can interfere with downstream applications. For mass spectrometry, it is essential to remove detergents like this compound as they can suppress the signal.[8] For crystallography, the presence of detergent is necessary to keep the membrane protein soluble, but the type and concentration of the detergent are critical for crystal formation. While this compound has been used in protein crystallization, screening for the optimal detergent is often required.
Troubleshooting Guides
Problem: Protein Aggregation During Solubilization
Symptoms:
-
Visible precipitate forms immediately or shortly after adding this compound.
-
Low yield of soluble protein in the supernatant after centrifugation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation during solubilization.
Possible Solutions:
-
Optimize this compound Concentration:
-
Too Low: Increase the concentration in increments (e.g., 1.5x, 2x CMC) to ensure complete membrane solubilization.
-
Too High: Decrease the concentration, as excess detergent micelles can sometimes destabilize proteins.
-
-
Optimize Buffer Conditions: [3][4]
-
pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain a net charge and prevent aggregation.
-
Salt Concentration: Modify the salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl) to modulate ionic interactions.
-
-
Use Additives:
-
Glycerol: Include 5-20% glycerol in the buffer to increase viscosity and stabilize the protein.[4]
-
Arginine: Add L-arginine (e.g., 50-100 mM) to the buffer, which can help to suppress aggregation.
-
Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP to prevent disulfide bond-mediated aggregation.
-
-
Perform Detergent Screening: If this compound is not suitable, screen other non-ionic detergents like DDM, LDAO, or Fos-Choline.[9]
Problem: Protein Precipitation After Detergent Removal
Symptoms:
-
Protein precipitates during or after dialysis to remove this compound.
-
Low protein recovery after buffer exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation after detergent removal.
Possible Solutions:
-
Modify Dialysis Protocol:
-
Gradual Removal: Instead of a single dialysis step into a large volume of detergent-free buffer, perform a stepwise dialysis with decreasing concentrations of this compound.
-
MWCO of Dialysis Tubing: Ensure the MWCO is appropriate for your protein, typically 2-3 times smaller than the molecular weight of your protein to prevent its loss.[2]
-
-
Optimize the Final Buffer:
-
The final buffer may lack components necessary for protein stability in the absence of detergent. Consider adding stabilizing agents like glycerol, low concentrations of a milder non-ionic detergent, or specific ligands that bind to your protein.
-
-
Consider Alternative Detergent Removal Methods:
-
Size-Exclusion Chromatography: This can be a gentler method of buffer exchange than dialysis.
-
Affinity Chromatography: If your protein has a tag, you can bind it to a resin, wash away the this compound, and then elute the protein in a detergent-free buffer.
-
Data Presentation
Table 1: Properties of this compound and Other Common Non-ionic Detergents
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| This compound | - | 349.5 | 6-7 | ~76 [10] |
| n-Dodecyl-β-D-maltoside | DDM | 510.6 | 0.17 | 98 |
| n-Octyl-β-D-glucopyranoside | OG | 292.4 | 20-25 | 27-100 |
| Lauryldimethylamine N-oxide | LDAO | 229.4 | 1-2 | 76 |
| Fos-Choline-12 | FC-12 | 351.5 | 1.5 | 60 |
| Triton X-100 | - | ~625 | 0.2-0.9 | 100-155 |
Data compiled from various sources. Values can vary depending on experimental conditions (e.g., temperature, buffer composition).
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Solubilization
This protocol outlines a method to screen different detergents or different concentrations of this compound to find the optimal condition for solubilizing your target membrane protein.[9][11][12]
Workflow Diagram:
Caption: Workflow for detergent screening to optimize protein solubilization.
Materials:
-
Isolated cell membranes containing the target protein
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol)
-
Stock solutions of this compound and other detergents to be tested (e.g., DDM, LDAO, Fos-Choline)
-
Protease inhibitors
-
Microcentrifuge tubes
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the membrane suspension.
-
Aliquot the membrane suspension into several microcentrifuge tubes, with each tube containing the same amount of total protein (e.g., 100 µg).
-
To each tube, add a different concentration of this compound (e.g., 0.5x, 1x, 2x, 5x CMC) or different detergents at a concentration of 2x their respective CMCs.
-
Incubate the tubes on a rotator at 4°C for 1-2 hours.
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant from each tube. This contains the solubilized proteins.
-
Analyze the supernatant from each condition by SDS-PAGE and Western blotting (if an antibody for your protein is available) to determine which condition yielded the highest amount of soluble target protein.
Protocol 2: Dialysis for this compound Removal
This protocol describes the removal of this compound from a purified protein sample using dialysis.[2][6][7][13]
Materials:
-
Purified protein solution containing this compound
-
Dialysis tubing with an appropriate MWCO
-
Dialysis clips
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (the final buffer for your protein, without detergent)
Procedure:
-
Cut a piece of dialysis tubing of the appropriate length and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
Securely close one end of the tubing with a dialysis clip.
-
Load the protein sample into the dialysis bag, leaving some space at the top.
-
Remove any excess air and securely close the other end of the tubing with a second clip.
-
Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times.
-
After the final buffer change, remove the dialysis bag and carefully recover the protein sample.
-
If the protein has precipitated, refer to the troubleshooting guide above.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removing Decanoyl N-methylglucamide (Mega-10) from Protein Samples by Dialysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of Decanoyl N-methylglucamide (Mega-10) from protein samples using dialysis.
Frequently Asked Questions (FAQs)
Q1: What is Decanoyl N-methylglucamide (this compound) and why is it used with protein samples?
Decanoyl N-methylglucamide, commonly known as this compound, is a non-ionic detergent used for solubilizing membrane proteins.[1][2] Its non-denaturing properties make it valuable for isolating membrane proteins in their biologically active form by breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[3]
Q2: Is dialysis an effective method for removing this compound?
Yes, dialysis is a widely used and effective method for removing this compound from protein solutions.[2][4] this compound is water-soluble and has a low monomer molecular weight, allowing it to pass through the pores of a dialysis membrane while retaining the much larger protein molecules.[5]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for dialysis?
The Critical Micelle Concentration (CMC) of this compound is approximately 6-7 mM.[2][3] Above this concentration, individual detergent molecules (monomers) aggregate to form larger structures called micelles. These micelles are significantly larger than the monomers and may not pass easily through the dialysis membrane, making removal inefficient.[5] Therefore, it is crucial to work with this compound concentrations below the CMC for effective removal by dialysis.[5]
Q4: What Molecular Weight Cut-Off (MWCO) should I choose for my dialysis membrane to remove this compound?
The monomer molecular weight of this compound is approximately 349.5 Daltons.[1][2] To effectively remove it, you should select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than 350 Da but at least 2 to 3 times smaller than the molecular weight of your protein of interest to ensure its retention.[5] For example, a 10 kDa MWCO membrane is a common choice for retaining most proteins while allowing for the efficient removal of small molecules like this compound monomers.
Q5: How can I improve the efficiency of this compound removal by dialysis?
To enhance the efficiency of dialysis for removing this compound, you can:
-
Increase the dialysis buffer volume: A larger volume of dialysis buffer (dialysate) maintains a steeper concentration gradient, driving the diffusion of the detergent out of the sample. A buffer-to-sample volume ratio of at least 200:1 is recommended.[6]
-
Perform multiple buffer changes: Regularly changing the dialysis buffer will re-establish the concentration gradient, leading to more complete removal of the detergent.[6][7]
-
Increase the duration of dialysis: Allowing more time for diffusion, including an overnight step, can significantly improve removal efficiency.[6][8]
-
Gentle stirring: Agitating the dialysis buffer ensures its homogeneity and maintains the concentration gradient across the membrane.
-
Increase the temperature: Diffusion is faster at higher temperatures. However, the stability of your protein at elevated temperatures must be considered. Many proteins require dialysis to be performed at 4°C to maintain their stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein precipitates during or after dialysis. | The protein may be unstable in the absence of detergent. The final buffer composition may not be optimal for protein solubility. | - Consider a stepwise reduction in the this compound concentration through sequential dialysis steps.[8] - Optimize the pH of the dialysis buffer to be at least 1.5-2 units away from the protein's isoelectric point (pI).[9] - Include stabilizing agents in the dialysis buffer, such as 5-10% glycerol, or a low concentration of a different, less disruptive detergent.[10] - Ensure the salt concentration (e.g., 100-150 mM NaCl) in the final buffer is appropriate for your protein's stability.[9] |
| Inefficient removal of this compound. | The initial concentration of this compound in the sample is above its CMC (6-7 mM), leading to the formation of large micelles that cannot pass through the dialysis membrane. The dialysis time or buffer volume was insufficient. | - Dilute the protein sample with a compatible buffer to bring the this compound concentration below its CMC before starting dialysis. - Increase the dialysis duration, perform more frequent and larger volume buffer changes, and ensure gentle stirring of the dialysate.[6][11] |
| Sample volume increases significantly during dialysis. | The dialysis buffer has a much lower solute concentration than the sample, leading to a net influx of water into the dialysis bag due to osmotic pressure. | - Avoid dialyzing directly against pure deionized water.[11] - If the initial sample has a high salt concentration, perform a stepwise dialysis against buffers with decreasing salt concentrations.[8][11] |
| Loss of protein sample. | The chosen MWCO of the dialysis membrane is too large for the protein. The protein is adsorbing to the dialysis membrane. | - Use a dialysis membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein.[5] - Consider using low-protein-binding dialysis membranes. - For very dilute protein samples, be aware that surface adsorption can be a significant issue.[5] |
Data Presentation
Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)
| Property | Value | Reference(s) |
| Full Name | N-Decanoyl-N-methylglucamine | [2] |
| Molecular Formula | C17H35NO6 | [1][2] |
| Molecular Weight | ~349.5 g/mol | [1][2] |
| Type | Non-ionic detergent | [2][3] |
| Appearance | White powder | [2] |
| Solubility | Water soluble | [2][4] |
| Critical Micelle Concentration (CMC) | 6-7 mM (at 25°C) | [2][3] |
Experimental Protocols
Detailed Protocol for Removal of this compound by Dialysis
This protocol provides a general guideline. Optimization may be required based on the specific protein and experimental requirements.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., Tris-buffered saline, phosphate-buffered saline, HEPES buffer)
-
Large beaker or container for the dialysis buffer
-
Stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Procedure:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, leaving enough room for the sample and headspace.
-
Prepare the membrane according to the manufacturer's instructions. This may involve boiling in a sodium bicarbonate solution or washing with EDTA to remove contaminants.
-
-
Prepare the Protein Sample:
-
If the concentration of this compound is above its CMC (6-7 mM), dilute the sample with a compatible buffer to bring the detergent concentration below this threshold.
-
-
Load the Sample into the Dialysis Tubing/Cassette:
-
Carefully pipette the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Securely close the tubing with clips, ensuring no leaks. Leave some headspace to allow for potential sample dilution.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the volume of the sample.[6]
-
Place the beaker on a stir plate and add a stir bar. Stir the buffer gently at a low speed.
-
Conduct the dialysis at a temperature suitable for the stability of your protein (commonly 4°C).
-
-
Buffer Changes:
-
Sample Recovery:
-
After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer.
-
Wipe the outside of the bag/cassette to remove excess buffer.
-
Carefully open the bag/cassette and transfer the protein sample to a clean microcentrifuge tube.
-
-
Analysis:
-
Determine the final protein concentration.
-
If necessary, perform an assay to confirm the removal of this compound.
-
Visualizations
Caption: Workflow for removing this compound via dialysis.
Caption: Troubleshooting guide for this compound dialysis issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MEGA 10 [gbiosciences.com]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. MEGA 10 Detergent | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repligen.com [repligen.com]
Technical Support Center: Interference of MEGA-10 in Bradford Protein Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent MEGA-10 in the Bradford protein assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as N-decanoyl-N-methylglucamine, is a non-ionic detergent. It is frequently used in biological research to solubilize membrane proteins, helping to extract them from the lipid bilayer in a functional state. Its uncharged hydrophilic headgroup and hydrophobic tail allow it to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein.
Q2: Does this compound interfere with the Bradford protein assay?
Yes. Like many detergents, this compound can interfere with the Bradford protein assay. The Coomassie Brilliant Blue G-250 dye used in the assay binds to proteins, causing a color change that is measured to determine protein concentration. Detergents can interact with the dye, leading to inaccurate absorbance readings and consequently, incorrect protein concentration measurements.
Q3: At what concentration does this compound start to interfere with the Bradford assay?
Q4: What are the signs of this compound interference in my Bradford assay?
Signs of interference from this compound and other detergents can include:
-
Inaccurate or inconsistent results: Protein concentrations may be unexpectedly high or low, with poor reproducibility between replicates.
-
High background absorbance: The blank samples (containing buffer and this compound but no protein) may show elevated absorbance readings.
-
Precipitation: In some cases, high concentrations of detergent can cause the Coomassie dye reagent to precipitate.[1]
-
Non-linear standard curve: The relationship between protein concentration and absorbance in your standard curve may deviate from the expected linear or sigmoidal shape.
Q5: Are there alternative protein assays that are more compatible with this compound?
Yes, the Bicinchoninic Acid (BCA) assay is a popular alternative that is significantly more resistant to interference from detergents like this compound. The BCA assay can tolerate detergent concentrations up to 5% in some cases.[2]
Troubleshooting Guide
If you suspect that this compound is interfering with your Bradford protein assay, follow these troubleshooting steps:
Problem 1: Inaccurate or Inconsistent Protein Concentration Readings
-
Possible Cause: this compound concentration is above the compatible limit for the standard Bradford assay.
-
Solutions:
-
Dilute the Sample: Reduce the concentration of this compound in your sample by diluting it with a compatible buffer (the same buffer used for your protein standards). Ensure the final protein concentration remains within the detection range of the assay.
-
Protein Precipitation: Remove this compound from your sample by precipitating the protein. Common methods include acetone or trichloroacetic acid (TCA) precipitation. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with the Bradford assay.
-
Use a Detergent-Compatible Bradford Assay Kit: Several commercially available kits are formulated to be compatible with higher concentrations of detergents.[3][4]
-
Switch to a BCA Assay: The BCA assay is inherently more tolerant to detergents.
-
Problem 2: High Background Absorbance
-
Possible Cause: The buffer used for the blank and standards does not match the sample buffer containing this compound.
-
Solution: Always prepare your blank and protein standards in the exact same buffer as your unknown samples, including the same concentration of this compound. This will help to subtract the background absorbance caused by the detergent.
Problem 3: Precipitation in Assay Tubes
-
Possible Cause: The concentration of this compound is too high, causing the Coomassie dye reagent to precipitate.
-
Solution:
-
Reduce Detergent Concentration: Dilute your sample to lower the this compound concentration before adding the Bradford reagent.
-
Use a Detergent-Compatible Kit: These kits often contain solubilizing agents that prevent dye precipitation.[3]
-
Quantitative Data Summary
The following table summarizes the maximum compatible concentrations of common non-ionic detergents in the standard Bradford protein assay. This data can be used to estimate the potential interference level of this compound.
| Detergent | Maximum Compatible Concentration (% w/v) | Reference(s) |
| Triton X-100 | 0.05% - 0.1% | [5][6] |
| Tween 20 | 0.01% - 0.062% | [6][7] |
| NP-40 | 1% (in some compatible kits) | [4] |
| Brij 35 | 1% (in some compatible kits) | [4] |
Note: These values are approximate and can vary depending on the specific assay conditions and the protein being measured. It is always recommended to perform a pilot experiment to determine the tolerance of your assay to this compound.
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay
This protocol is for a standard Bradford assay and is sensitive to detergent interference.
Materials:
-
Bradford Reagent
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Buffer (identical to the sample buffer, including this compound if preparing a matched standard curve)
-
Micropipettes and tips
-
Microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the appropriate buffer. A typical concentration range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Prepare Samples: Dilute your unknown protein samples with the same buffer to ensure the concentration falls within the standard curve range and to minimize this compound interference.
-
Assay:
-
Add 5 µL of each standard and unknown sample to separate wells of a microplate.
-
Add 250 µL of Bradford Reagent to each well.
-
Mix gently and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL protein) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Acetone Precipitation to Remove this compound
This protocol can be used to remove interfering detergents prior to the protein assay.
Materials:
-
Ice-cold acetone
-
Resuspension buffer (compatible with the Bradford assay, e.g., PBS)
-
Microcentrifuge
Procedure:
-
To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend the protein pellet in a known volume of a buffer compatible with the Bradford assay.
-
Proceed with the Bradford assay as described in Protocol 1.
Protocol 3: Bicinchoninic Acid (BCA) Protein Assay
This is an alternative assay with higher tolerance to detergents.
Materials:
-
BCA Reagent A (containing bicinchoninic acid)
-
BCA Reagent B (containing copper (II) sulfate)
-
Protein Standard (e.g., BSA)
-
Buffer (identical to the sample buffer)
-
Microplate or cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 562 nm
-
Incubator set to 37°C or 60°C
Procedure:
-
Prepare Working Reagent: Mix BCA Reagent A and Reagent B in a 50:1 ratio.
-
Prepare Protein Standards and Samples: Prepare standards and samples as described for the Bradford assay.
-
Assay:
-
Add 25 µL of each standard and unknown sample to separate wells of a microplate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes or 60°C for 15 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis: Analyze the data as described for the Bradford assay.
Visualizations
Caption: Experimental workflow for protein quantification in the presence of this compound.
Caption: Troubleshooting logic for this compound interference in the Bradford assay.
References
- 1. Pierce™ Detergent Compatible Bradford Assay Kit 300 Test Tube Assays | Buy Online [thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biofargo.com [biofargo.com]
- 5. Bradford and triton lysis buffer - Protein and Proteomics [protocol-online.org]
- 6. bio-rad.com [bio-rad.com]
- 7. gannet.fish.washington.edu [gannet.fish.washington.edu]
Preventing protein denaturation during solubilization with Decanoyl N-methylglucamide
Welcome to the technical support center for Decanoyl N-methylglucamide (MEGA-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein denaturation during solubilization with this compound.
Troubleshooting Guides
Problem: Protein Precipitation or Aggregation During Solubilization
Precipitation or aggregation is a common indicator of protein denaturation. If you observe this issue, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Optimize the this compound concentration. Start with a concentration around its Critical Micelle Concentration (CMC) and test a range of concentrations. For some proteins, a higher detergent-to-protein ratio may be necessary. |
| Suboptimal pH | Each protein has an optimal pH range for stability.[1] Ensure the buffer pH is within this range. If the optimal pH is unknown, screen a range of pH values (e.g., 6.0-8.5). |
| Inappropriate Temperature | Perform all solubilization steps at a low temperature (e.g., 4°C) to minimize the risk of thermal denaturation.[1][2] Avoid excessive heating during all stages of the experiment. |
| High Protein Concentration | High protein concentrations can favor aggregation. Try diluting the protein sample before or during solubilization. |
| Presence of Proteases | Add protease inhibitors to your lysis and solubilization buffers to prevent protein degradation, which can expose hydrophobic regions and lead to aggregation. |
| Insufficient Ionic Strength | The ionic strength of the buffer can influence protein stability. Optimize the salt concentration (e.g., 50-150 mM NaCl) in your solubilization buffer. |
Problem: Loss of Protein Activity Post-Solubilization
A decrease or complete loss of biological activity is a strong indicator of denaturation, even if the protein remains in solution.
| Potential Cause | Recommended Solution |
| Harsh Solubilization Conditions | Reduce the incubation time with this compound to the minimum required for effective solubilization. Also, consider gentler mixing methods instead of vigorous vortexing or sonication.[1] |
| Suboptimal Buffer Composition | The buffer composition can significantly impact protein stability. Consider adding stabilizing agents to your buffer. |
| Detergent-Induced Unfolding | While this compound is a mild non-ionic detergent, it can still cause unfolding in sensitive proteins. Screen other mild detergents or use a mixture of detergents to find a more suitable condition. |
| Removal of Essential Lipids/Cofactors | For membrane proteins, the complete removal of boundary lipids can lead to instability. Consider adding lipids or cholesterol analogues to the solubilization buffer to maintain the native lipid environment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for solubilizing my protein?
The optimal concentration of this compound is protein-dependent. A good starting point is to use a concentration at or slightly above its Critical Micelle Concentration (CMC), which is approximately 0.5-0.6% (w/v) or 14-17 mM. However, you should empirically determine the ideal concentration for your specific protein by testing a range of this compound concentrations and assessing protein yield and activity.
Q2: At what temperature should I perform the solubilization with this compound?
It is highly recommended to perform all solubilization steps on ice or at 4°C.[1] Elevated temperatures can increase the fluidity of the protein and the detergent micelles, which can promote denaturation.[2]
Q3: How does pH affect protein stability during solubilization with this compound?
The pH of the solubilization buffer is critical for maintaining the native charge distribution and tertiary structure of the protein.[1] Deviations from the optimal pH can lead to electrostatic repulsion and disruption of hydrogen bonds, resulting in denaturation.[3][4] It is crucial to work within the known stable pH range of your target protein.
Q4: Can I add other reagents to the this compound solubilization buffer to improve stability?
Yes, the addition of certain reagents can enhance protein stability. Consider including:
-
Glycerol (10-20%): Acts as a cryoprotectant and osmolyte, stabilizing the protein structure.
-
Salts (e.g., 50-150 mM NaCl): Help to shield charges and prevent non-specific aggregation.
-
Reducing agents (e.g., DTT, BME): Prevent the formation of incorrect disulfide bonds.
-
Protease inhibitors: Prevent proteolytic degradation.
-
Specific ligands or cofactors: Can stabilize the protein in its native conformation.
Q5: How can I assess if my protein is denatured after solubilization with this compound?
Several methods can be used to assess protein denaturation:
-
Activity Assay: The most sensitive method is to measure the biological activity of your protein.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the protein.
-
Size Exclusion Chromatography (SEC): Aggregated proteins will elute earlier than the soluble, correctly folded protein.
-
Differential Scanning Fluorimetry (DSF): Measures the thermal stability of a protein.
-
Limited Proteolysis: Denatured proteins are more susceptible to digestion by proteases.
Experimental Protocols
General Protocol for Membrane Protein Solubilization with this compound
This protocol provides a general workflow. Optimization will be required for your specific protein of interest.
-
Membrane Preparation:
-
Harvest cells and resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with a buffer without detergent to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the optimized concentration of this compound.
-
Incubate on ice with gentle agitation for 1-2 hours.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized protein.
-
Analyze the solubilized protein for yield, purity, and activity.
-
Visualizations
Caption: Experimental workflow for protein solubilization using this compound.
Caption: Key factors that can lead to protein denaturation during solubilization.
References
Technical Support Center: Detergent Exchange from DDM to Decanoyl N-methylglucamide (MEGA-10)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing a detergent exchange from n-dodecyl-β-D-maltoside (DDM) to Decanoyl N-methylglucamide (MEGA-10) for membrane protein purification and analysis.
Frequently Asked Questions (FAQs)
Q1: Why would I need to exchange the detergent for my membrane protein?
A1: Detergent exchange is often necessary to find the optimal conditions for downstream applications such as structural studies (e.g., crystallography, cryo-EM), functional assays, or for long-term protein stability. While a detergent like DDM may be effective for initial solubilization, another detergent like this compound might be more suitable for subsequent experimental steps.
Q2: What are the main differences between DDM and this compound?
A2: DDM and this compound are both non-ionic detergents, but they have significantly different properties. DDM has a low critical micelle concentration (CMC), meaning it forms micelles at a lower concentration and is generally more challenging to remove by methods like dialysis. This compound has a much higher CMC, making it more readily removable. Their micelle sizes and aggregation numbers also differ, which can impact protein stability and behavior in solution.
Q3: What are the common methods for detergent exchange?
A3: The most common methods for detergent exchange include on-column exchange during affinity chromatography, dialysis, and size-exclusion chromatography (SEC). The best method depends on the properties of the detergents, the protein of interest, and the specific experimental requirements.
Q4: How do I choose the right detergent exchange method?
A4: For exchanging from a low CMC detergent like DDM to a high CMC detergent like this compound, on-column exchange is often the most efficient method as it allows for a high number of column volumes of the new detergent to be washed over the immobilized protein. Dialysis is also a viable option due to the high CMC of this compound, which allows for its efficient removal. Size-exclusion chromatography can also be used, particularly as a final polishing step.
Q5: How can I tell if the detergent exchange was successful?
A5: A successful detergent exchange can be indirectly assessed by observing the behavior of your protein. If the protein remains stable and monodisperse in the new detergent, it is a good indication of a successful exchange. More direct methods, though complex, include techniques like mass spectrometry to quantify the amount of each detergent present in the final sample.
Data Presentation: Comparison of DDM and this compound Properties
| Property | n-dodecyl-β-D-maltoside (DDM) | Decanoyl N-methylglucamide (this compound) |
| Synonyms | Lauryl maltoside | N-decanoyl-N-Methylglucamine |
| Detergent Type | Non-ionic | Non-ionic |
| Molecular Weight | ~510.6 g/mol | ~349.5 g/mol [1] |
| Critical Micelle Concentration (CMC) | ~0.1-0.2 mM (in water) | ~6-7 mM (in water)[2] |
| Aggregation Number | 78-140 | Not definitively established, but generally forms smaller micelles than DDM |
| Micelle Molecular Weight | ~40-70 kDa | Not definitively established |
Experimental Protocols
Here are detailed methodologies for the three most common detergent exchange techniques.
Protocol 1: On-Column Detergent Exchange (for His-tagged proteins)
This method is highly efficient for exchanging from a low CMC to a high CMC detergent.
Materials:
-
Purified, His-tagged membrane protein in buffer containing DDM.
-
Ni-NTA affinity chromatography column.
-
Wash Buffer: Base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing the desired final concentration of this compound (typically 1-2x CMC).
-
Elution Buffer: Wash Buffer supplemented with an appropriate concentration of imidazole (e.g., 250-500 mM).
Procedure:
-
Equilibrate the Column: Equilibrate the Ni-NTA column with at least 5 column volumes (CV) of Wash Buffer.
-
Bind the Protein: Load the protein sample (in DDM-containing buffer) onto the equilibrated column.
-
Wash with DDM-containing Buffer: Wash the column with 2-3 CV of the initial DDM-containing buffer to remove any non-specifically bound proteins.
-
Detergent Exchange Wash: Wash the column extensively with 10-20 CV of the this compound Wash Buffer. This step is critical for the complete removal of DDM.
-
Elute the Protein: Elute the protein from the column using the Elution Buffer. Collect fractions and analyze for protein content.
Protocol 2: Dialysis-Based Detergent Exchange
This method is effective due to the high CMC of this compound.
Materials:
-
Purified membrane protein in buffer containing DDM.
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (typically 10-14 kDa).
-
Dialysis Buffer: Base buffer containing the desired final concentration of this compound (typically 1-2x CMC).
Procedure:
-
Prepare the Sample: Place the protein sample into the dialysis tubing or cassette.
-
First Dialysis Step: Dialyze the sample against a 500-1000 fold excess of Dialysis Buffer for 4-6 hours at 4°C with gentle stirring.
-
Second Dialysis Step: Change the Dialysis Buffer and continue to dialyze for another 4-6 hours or overnight at 4°C.
-
Third Dialysis Step (Optional): For complete removal of DDM, a third buffer exchange can be performed.
-
Sample Recovery: Carefully recover the protein sample from the dialysis tubing or cassette.
Protocol 3: Size-Exclusion Chromatography (SEC) Based Detergent Exchange
SEC can be used as a final polishing step to ensure the protein is in the desired detergent.
Materials:
-
Purified membrane protein in buffer containing DDM.
-
Size-exclusion chromatography column appropriate for the size of the protein-detergent complex.
-
SEC Running Buffer: Base buffer containing the desired final concentration of this compound (typically 1-2x CMC).
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least 2 CV of the SEC Running Buffer.
-
Load the Sample: Inject the protein sample onto the equilibrated column.
-
Run the Chromatography: Run the SEC at the recommended flow rate for the column.
-
Collect Fractions: Collect fractions corresponding to the elution volume of the protein. The protein will now be in the this compound containing SEC Running Buffer.
Mandatory Visualizations
Caption: Workflow for detergent exchange from DDM to this compound.
References
Technical Support Center: Minimizing Cytosolic Protein Contamination with MEGA-10 Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize cytosolic protein contamination during membrane protein extraction using the non-ionic detergent MEGA-10.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein extraction?
A1: this compound (N-Decanoyl-N-methylglucamine) is a non-ionic detergent. Non-ionic detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions but not protein-protein interactions. This property makes them ideal for isolating membrane proteins in their biologically active form. This compound is also water-soluble and has a relatively high critical micelle concentration (CMC), which allows for its ready removal by dialysis.
Q2: What is the primary cause of cytosolic protein contamination in membrane protein preparations?
A2: The primary cause of cytosolic protein contamination is incomplete removal of the soluble cytosolic fraction after cell lysis and before the solubilization of membrane proteins. This can result from inefficient cell lysis, insufficient washing of the cell pellet containing the membranes, or inadequate separation of the supernatant (cytosol) from the pellet (membranes) during centrifugation.
Q3: How can I assess the purity of my membrane protein preparation?
A3: The purity of a membrane protein preparation can be assessed using Western blot analysis. By probing for known cytosolic marker proteins (e.g., GAPDH, β-actin) and membrane-specific marker proteins (e.g., Na+/K+-ATPase, pan-Cadherin), you can determine the degree of enrichment of your target membrane protein and the extent of cytosolic contamination. Ideally, the cytosolic markers should be absent or significantly reduced in the membrane fraction compared to the cytosolic fraction.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent molecules aggregate to form micelles. For this compound, the CMC is approximately 6-7 mM.[1] It is crucial to work with detergent concentrations above the CMC to ensure the effective solubilization of membrane proteins.[2] Below the CMC, the detergent exists as monomers and is less effective at disrupting the lipid bilayer to release integral membrane proteins.
II. Troubleshooting Guide: Minimizing Cytosolic Protein Contamination
Problem: High levels of known cytosolic proteins (e.g., GAPDH) in my membrane fraction.
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all cytosolic contents. This can be achieved by optimizing the homogenization method (e.g., Dounce homogenizer, needle shearing) or including a brief sonication step on ice.[3] |
| Inappropriate this compound Concentration | Using a this compound concentration that is too high initially can prematurely disrupt membranes before the cytosol is fully removed. A two-step lysis/solubilization is recommended. First, lyse cells with a mild buffer without or with a very low concentration of detergent to release cytosolic proteins.[4] Then, solubilize the washed membrane pellet with this compound at a concentration above its CMC. |
| Insufficient Washing of the Membrane Pellet | Cytosolic proteins can get trapped within the membrane pellet. Increase the number of wash steps after the initial centrifugation to remove the cytosolic fraction.[5][6] Washing with a high-salt buffer (e.g., 250-500 mM NaCl) can help disrupt ionic interactions between cytosolic proteins and the membrane.[7] |
| Suboptimal Centrifugation | The centrifugation speed and time may not be adequate to properly pellet the membranes and separate them from the cytosolic supernatant. Ensure you are using appropriate g-forces and durations for your cell type. |
Problem: Low yield of the target membrane protein.
| Possible Cause | Recommended Solution |
| This compound Concentration is Too Low | For effective solubilization, the this compound concentration in the solubilization buffer must be above its CMC (6-7 mM).[1] Consider performing a concentration optimization experiment to find the ideal concentration for your specific protein. |
| Incomplete Solubilization | The incubation time with the this compound solubilization buffer may be too short. Increase the incubation time (e.g., 30-60 minutes) at 4°C with gentle agitation to allow for complete solubilization of the membrane proteins. |
III. Quantitative Data Summary
Table 1: Recommended this compound Concentration Ranges for Solubilization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 20 mM | This is above the CMC of 6-7 mM. The optimal concentration may vary depending on the specific membrane protein and should be determined empirically. |
| Detergent-to-Protein Ratio (w/w) | 2:1 to 10:1 | Start with a lower ratio and increase if the yield is low. Higher ratios can sometimes lead to protein denaturation. |
Table 2: Centrifugation Parameters for Subcellular Fractionation
| Step | Purpose | Speed (g-force) | Time (minutes) | Temperature (°C) |
| 1. Pellet Cells | Harvest cells from culture | 300 - 600 x g | 5 | 4 |
| 2. Pellet Nuclei & Debris | Remove intact cells and nuclei after initial gentle lysis | 700 - 1,000 x g | 10 | 4 |
| 3. Pellet Membranes | Separate membrane fraction from cytosol | 16,000 - 100,000 x g | 30 - 60 | 4 |
IV. Detailed Experimental Protocol
Protocol: Optimized Membrane Protein Extraction with this compound to Minimize Cytosolic Contamination
Materials:
-
Cell Pellet
-
Ice-cold PBS
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.2 mM MgCl2, with protease inhibitors)
-
Wash Buffer (e.g., Hypotonic Lysis Buffer with 250 mM NaCl)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10-20 mM this compound, with protease inhibitors)
-
Microcentrifuge
-
Dounce homogenizer or various gauge needles
Procedure:
-
Cell Harvesting and Washing:
-
Start with a known quantity of cells. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Cell Lysis and Cytosol Removal:
-
Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer or by passing them through a series of decreasing gauge needles. Monitor cell lysis under a microscope.
-
Centrifuge the lysate at 700 x g for 10 minutes at 4°C to pellet nuclei and any intact cells.[3]
-
Carefully transfer the supernatant, which contains the cytosol and membranes, to a new tube.
-
-
Membrane Pelletting and Washing:
-
Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the membranes.[3]
-
Carefully decant and save the supernatant (this is your cytosolic fraction for analysis).
-
Resuspend the membrane pellet in ice-cold Wash Buffer.
-
Repeat the centrifugation at 100,000 x g for 45 minutes at 4°C. Discard the supernatant. Repeat this wash step at least once more to ensure removal of contaminating cytosolic proteins.[5][6]
-
-
Membrane Protein Solubilization:
-
Resuspend the final washed membrane pellet in an appropriate volume of Solubilization Buffer containing this compound.
-
Incubate on a rotator or with gentle agitation for 30-60 minutes at 4°C.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
-
-
Analysis:
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Determine the protein concentration of the cytosolic and membrane fractions.
-
Analyze both fractions by SDS-PAGE and Western blot using antibodies against your target membrane protein and cytosolic/membrane markers to assess the efficiency of the extraction and the level of contamination.
-
V. Visual Guides
Caption: Experimental workflow for minimizing cytosolic contamination.
Caption: Troubleshooting logic for cytosolic contamination.
References
- 1. genetex.com [genetex.com]
- 2. Simple But Efficacious Enrichment of Integral Membrane Proteins and Their Interactions for In-Depth Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. A reproducible method to enrich membrane proteins with high-purity and high-yield for an LC-MS/MS approach in quantitative membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Membrane Protein Yield with MEGA-10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using MEGA-10 for improving membrane protein yield. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein studies?
A1: this compound, or N-Decanoyl-N-methylglucamide, is a non-ionic detergent used to extract and solubilize membrane proteins from the lipid bilayer.[1][2][3] Its non-ionic nature makes it gentle on proteins, helping to maintain their native structure and function during purification.[4] Glucamide detergents like this compound are transparent in the UV region and have a relatively high Critical Micelle Concentration (CMC), which facilitates their removal by dialysis.[5]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The CMC is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is approximately 6-7 mM.[1][6][7] It is crucial to work above the CMC during solubilization to ensure the formation of micelles, which encapsulate the membrane protein, keeping it soluble in an aqueous environment.[5][8]
Q3: What are the optimal working concentrations for this compound?
A3: For initial solubilization, a common starting point is a concentration significantly above the CMC, often in the range of 1-2% (w/v). For maintaining protein stability during subsequent purification steps like chromatography, a lower concentration, typically just above the CMC (e.g., 1.2-1.5 times the CMC), is recommended to prevent protein aggregation while minimizing excess micelles.
Q4: How does this compound compare to other common detergents like DDM or Triton X-100?
A4: this compound is considered a mild, non-ionic detergent. While direct quantitative comparisons of protein yield can be protein-dependent, this compound's higher CMC compared to a detergent like DDM (Dodecyl-β-D-maltoside) makes it easier to remove by dialysis.[5] Triton X-100 is another common non-ionic detergent, but its aromatic ring structure can interfere with UV-based protein quantification methods.[5]
Troubleshooting Guide
Issue 1: Low or no yield of the target membrane protein after solubilization.
-
Question: I am not getting a good yield of my membrane protein after the solubilization step with this compound. What could be the problem?
-
Answer: There are several potential reasons for low protein yield:
-
Insufficient this compound Concentration: Ensure that the concentration of this compound is well above its CMC (6-7 mM) during solubilization. You may need to empirically optimize the concentration for your specific protein.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of additives in your solubilization buffer can significantly impact efficiency. Screen a range of pH values and salt concentrations (e.g., 150-500 mM NaCl).
-
Inadequate Incubation Time or Temperature: Solubilization is a time and temperature-dependent process. Try increasing the incubation time (e.g., from 1 hour to 4 hours or overnight) at a controlled temperature (typically 4°C to protect the protein from degradation).
-
Inefficient Cell Lysis: Ensure that the initial cell or membrane disruption is complete to allow this compound access to the membrane proteins.
-
Issue 2: The purified membrane protein is aggregated.
-
Question: My membrane protein appears to be aggregated after purification with this compound. How can I prevent this?
-
Answer: Protein aggregation is a common challenge. Consider the following strategies:
-
Maintain Adequate Detergent Concentration: Throughout the purification process (e.g., during chromatography and storage), ensure the this compound concentration remains at or slightly above its CMC to keep the protein soluble.
-
Additives for Stability: Including additives like glycerol (10-20%), specific lipids (e.g., cholesterol hemisuccinate), or the substrate/ligand of your protein in the buffers can enhance stability and prevent aggregation.
-
Optimize Protein Concentration: High protein concentrations can promote aggregation. Try to work with a more dilute protein solution during purification and storage.
-
Issue 3: Difficulty removing this compound for downstream applications.
-
Question: I need to remove this compound for functional assays or structural studies. What is the best method?
-
Answer: Due to its relatively high CMC, this compound is readily removed by several methods:
-
Dialysis: This is a common and effective method for detergents with high CMCs. Dialyze your protein sample against a detergent-free buffer for an extended period with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Running your sample over a desalting or SEC column can efficiently separate the protein-detergent complex from free detergent micelles.
-
Hydrophobic Adsorption Chromatography: Resins like Bio-Beads can be used to bind and remove detergents from the solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Other Common Detergents
| Detergent | Chemical Name | Type | Molecular Weight ( g/mol ) | CMC (mM) |
| This compound | N-Decanoyl-N-methylglucamide | Non-ionic | 349.46 | ~6-7[1][6][7] |
| DDM | n-Dodecyl-β-D-maltoside | Non-ionic | 510.62 | ~0.17 |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | Non-ionic | ~625 | ~0.24 |
| LDAO | Lauryldimethylamine N-oxide | Zwitterionic | 229.4 | ~1-2 |
| SDS | Sodium dodecyl sulfate | Anionic | 288.38 | ~7-10 |
Note: CMC values can vary depending on buffer conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Protocol: Solubilization of Membrane Proteins from E. coli using this compound
This protocol provides a general guideline for the solubilization of a target membrane protein expressed in E. coli. Optimization will likely be required for each specific protein.
1. Membrane Preparation: a. Harvest E. coli cells expressing the target membrane protein by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors). c. Lyse the cells using a French press or sonication on ice. d. Remove unbroken cells and debris by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C). f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., lysis buffer without glycerol) and repeat the ultracentrifugation step. g. Resuspend the final membrane pellet in a small volume of solubilization buffer without detergent. Determine the total protein concentration using a BCA assay.
2. Solubilization: a. Dilute the membrane preparation to a final protein concentration of 5-10 mg/mL in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors). b. Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer. c. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (a good starting point is 1% w/v). d. Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation). e. Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material. f. Carefully collect the supernatant, which contains the solubilized membrane protein-detergent complexes.
3. Affinity Purification: a. The supernatant can now be used for downstream purification, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins). b. It is crucial to include this compound at a concentration above its CMC (e.g., 7-10 mM) in all buffers during the purification process to maintain protein solubility.
Visualizations
Caption: Experimental workflow for membrane protein purification using this compound.
Caption: Troubleshooting logic for low membrane protein yield with this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Detergent this compound | CAS 85261-20-7 Dojindo [dojindo.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. MEGA 10 [gbiosciences.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Overcoming challenges in crystallizing proteins solubilized in Decanoyl N-methylglucamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Decanoyl N-methylglucamide (DNM), also known as MEGA-10, for protein crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your crystallization experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter when using DNM to solubilize and crystallize your target protein.
| Problem | Potential Cause | Recommended Solution |
| Protein Precipitation upon DNM Addition | 1. DNM concentration is too high, leading to protein denaturation. 2. The protein is not stable in DNM. 3. Rapid change in detergent environment. | 1. Start with a DNM concentration just above its Critical Micelle Concentration (CMC) and gradually increase it. 2. Screen a panel of detergents to find one that maintains protein stability. 3. Perform a gradual detergent exchange using dialysis or size-exclusion chromatography. |
| No Crystals Formed, Only Clear Drops | 1. Protein concentration is too low. 2. DNM concentration is too high, keeping the protein overly soluble. 3. Suboptimal precipitant or pH conditions. | 1. Concentrate the protein sample. 2. Gradually decrease the DNM concentration towards its CMC during crystallization setup. 3. Systematically screen a wider range of precipitants and pH values. |
| Phase Separation (Oily or Precipitate-like Drops) | 1. Imbalance between detergent, protein, and precipitant concentrations. 2. Temperature fluctuations affecting DNM solubility or micelle properties. | 1. Carefully optimize the ratio of protein to DNM and the precipitant concentration. 2. Maintain a constant and controlled temperature throughout the experiment. |
| Formation of Small, Poorly Diffracting Crystals | 1. Rapid nucleation and slow crystal growth. 2. High detergent concentration interfering with crystal lattice formation. | 1. Optimize the supersaturation level by fine-tuning precipitant and protein concentrations. Consider microseeding. 2. Reduce the DNM concentration in the crystallization drop. |
| High Background Scattering in Diffraction Data | 1. Disordered detergent micelles within the crystal lattice. | 1. Attempt to lower the DNM concentration post-crystallization through gentle washing or quick soaks in a cryoprotectant solution with a lower detergent concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Decanoyl N-methylglucamide (DNM) that I should be aware of for my crystallization experiments?
A1: Understanding the physicochemical properties of DNM is crucial for designing successful crystallization experiments. Here are some key parameters:
| Property | Value | Reference |
| Synonyms | This compound, N-Decanoyl-N-methyl-D-glucamine | |
| Molecular Weight | 349.46 g/mol | [1] |
| CAS Number | 85261-19-4 | |
| Critical Micelle Concentration (CMC) | 4.8 mM (at 25°C) | [2] |
| CMC Temperature Dependence | The CMC of DNM decreases slightly with increasing temperature. | [2] |
Q2: How do I choose the optimal concentration of DNM for solubilizing my membrane protein?
A2: The optimal DNM concentration for solubilization is a balance between efficiently extracting the protein from the membrane and maintaining its stability and activity. A good starting point is to use a concentration that is 2-5 times the CMC. However, this should be empirically determined for each specific protein. It is recommended to perform a screening experiment with varying DNM concentrations and assess the solubilization efficiency and the stability of your protein.
Q3: My protein is solubilized in another detergent. How do I exchange it into DNM for crystallization trials?
A3: Detergent exchange is a critical step to ensure your protein is in a homogeneous environment for crystallization. The most common methods are:
-
Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with a buffer containing DNM at a concentration above its CMC. This method is effective for separating the protein-DNM complex from the previous detergent.
-
Dialysis: Dialyze your protein sample against a large volume of buffer containing the desired DNM concentration. This is a gentler method but may take longer.
-
Affinity Chromatography: If your protein has an affinity tag, you can bind it to the corresponding resin and then wash and elute with a buffer containing DNM.
Q4: What are some common additives that can be used to improve crystallization when using DNM?
A4: Additives can play a significant role in promoting crystal formation by altering the solution properties or protein-protein contacts. Some common additives to consider include:
-
Small amphiphiles: These can sometimes help to order the detergent micelles around the protein.
-
Salts: Can influence protein solubility and crystal packing.
-
Organic solvents (e.g., glycerol, MPD): Can act as precipitants and also cryoprotectants.
-
Ligands, cofactors, or inhibitors: Binding of these molecules can stabilize a specific conformation of the protein, making it more amenable to crystallization.
Experimental Protocols
General Protocol for Membrane Protein Crystallization using DNM
This protocol provides a general framework. The specific concentrations of protein, DNM, and precipitants, as well as the temperature, will need to be optimized for your target protein.
1. Protein Solubilization and Purification: a. Resuspend the membrane fraction containing your protein of interest in a buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) containing DNM at a concentration 2-5 times its CMC. b. Stir gently at 4°C for 1-2 hours to allow for solubilization. c. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet non-solubilized material. d. Purify the solubilized protein using appropriate chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography). Ensure that the running buffers for the final purification steps contain DNM at a concentration at or slightly above its CMC to maintain protein solubility.
2. Crystallization Screening: a. Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL). b. Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). c. Mix the protein-DNM solution with a variety of crystallization screen solutions in different ratios (e.g., 1:1, 2:1). d. Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.
3. Optimization of Crystal Growth: a. Once initial crystal "hits" are identified, perform optimization screens around these conditions. b. Vary the concentrations of the protein, DNM, and the specific precipitants. c. Fine-tune the pH of the crystallization buffer. d. Consider additives that may improve crystal quality.
Visualizations
Experimental Workflow for Protein Crystallization with DNM
Caption: A generalized workflow for membrane protein crystallization using DNM.
Troubleshooting Logic for Phase Separation
Caption: A decision tree for troubleshooting phase separation issues.
References
Validation & Comparative
Decanoyl N-methylglucamide vs. CHAPS: A Comparative Guide for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful extraction and purification of membrane proteins. This guide provides an objective comparison of two commonly used detergents, Decanoyl N-methylglucamide (MEGA-10) and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), for the solubilization of membrane proteins, with a focus on G-protein coupled receptors (GPCRs) like rhodopsin.
This comparison synthesizes available experimental data to evaluate the performance of this compound and CHAPS based on their physicochemical properties, extraction efficiency, and impact on protein structure and function.
At a Glance: Physicochemical Properties
A detergent's behavior in solution is dictated by its chemical structure, which in turn affects its interaction with membrane proteins. Both this compound and CHAPS are zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic head groups, which contributes to their relatively mild, non-denaturing properties.
| Property | Decanoyl N-methylglucamide (this compound) | CHAPS |
| Molecular Weight | 349.46 g/mol | 614.88 g/mol |
| Critical Micelle Concentration (CMC) | 6-7 mM | 6-10 mM[1] |
| Aggregation Number | ~110 | 4-14[1] |
| Micelle Molecular Weight | ~38.4 kDa | ~2.5 - 8.6 kDa |
| Classification | Non-ionic (often considered functionally non-ionic despite zwitterionic character) | Zwitterionic |
Performance Comparison: Extraction Efficiency and Protein Stability
Direct quantitative comparisons of this compound and CHAPS for the extraction of a specific membrane protein like rhodopsin are limited in publicly available literature. However, studies on various membrane proteins allow for a qualitative and semi-quantitative assessment.
A study comparing detergent extraction for 2-D gel electrophoresis of membrane proteomes from human erythrocytes and mouse brain tissue found that combinations of detergents, including this compound and CHAPS, can be more effective than CHAPS alone. For instance, a mixture of 3% CHAPS and 1% this compound showed selective improvement in the recovery of certain protein spots compared to 4% CHAPS alone. This suggests that this compound can be a valuable component in detergent screening to optimize the extraction of specific membrane proteins.
CHAPS has been successfully used for the solubilization of bovine rhodopsin from retinal disk membranes. In one study, a yield of about 60% (w/w) of purified rhodopsin was achieved using CHAPS, with the purified protein maintaining its spectral integrity (A280/A500 ratio of 1.7-1.8)[2]. Another study investigating squid rhodopsin found that a combination of CHAPS and phosphatidylcholine (PC) yielded rhodopsin with an absorption maximum very similar to that obtained with the established but more expensive detergent, digitonin[3]. This indicates that CHAPS is effective in preserving the native conformation of rhodopsin's chromophore-binding pocket.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for membrane protein extraction using CHAPS and a general framework for utilizing this compound, which can be adapted for specific proteins like rhodopsin.
Protocol for Rhodopsin Extraction using CHAPS
This protocol is adapted from a method for solubilizing bovine rhodopsin[2].
Materials:
-
Bovine retinal disk membranes (RDMs)
-
CHAPS detergent
-
Solubilization Buffer: 15 mM Sodium Phosphate, pH 6.9
-
Centrifuge
Procedure:
-
Prepare a suspension of RDMs in the solubilization buffer.
-
Add CHAPS to the RDM suspension to a final concentration sufficient to achieve the desired detergent-to-protein ratio. A molar ratio of 27:1 (detergent:rhodopsin) has been used successfully[2].
-
Incubate the mixture with gentle agitation for a specified time (e.g., 30 minutes) at 4°C in the dark to allow for solubilization.
-
Centrifuge the solubilized mixture at high speed (e.g., 24,000 x g) for 30 minutes to pellet non-solubilized membranes[2].
-
Carefully collect the supernatant containing the solubilized rhodopsin.
-
Assess the quantity and purity of the extracted rhodopsin using UV-visible spectroscopy by measuring the absorbance at 280 nm and 500 nm.
General Protocol for Membrane Protein Extraction using Decanoyl N-methylglucamide (this compound)
This is a general guideline that should be optimized for the specific membrane protein of interest.
Materials:
-
Membrane preparation (e.g., isolated cell membranes)
-
This compound detergent
-
Lysis/Solubilization Buffer (e.g., Tris-HCl or HEPES-based buffer, pH 7.4, containing NaCl and protease inhibitors)
-
Centrifuge
Procedure:
-
Resuspend the membrane preparation in the chosen lysis/solubilization buffer.
-
Add this compound to the membrane suspension. The optimal concentration will need to be determined empirically but should be above its CMC (6-7 mM). A starting point could be a detergent-to-protein ratio of 10:1 (w/w).
-
Incubate the mixture on ice or at 4°C with gentle rocking for a period of 30 minutes to 2 hours to facilitate solubilization.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant for total protein concentration and the presence of the target protein using methods such as BCA assay and Western blotting.
Visualizing the Experimental Workflow and a Representative Signaling Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Experimental Workflow for Membrane Protein Extraction
Caption: A generalized workflow for the extraction of membrane proteins.
Rhodopsin Signaling Pathway
Caption: The phototransduction cascade initiated by rhodopsin activation.
Conclusion
The selection of an appropriate detergent is paramount for the successful extraction and subsequent characterization of membrane proteins.
-
CHAPS is a well-established, effective zwitterionic detergent for solubilizing membrane proteins like rhodopsin, with documented protocols and evidence of preserving protein function. Its smaller micelle size can be advantageous for certain downstream applications.
-
Decanoyl N-methylglucamide (this compound) , a mild non-ionic detergent, presents a viable alternative. While direct comparative data for rhodopsin extraction is scarce, its physicochemical properties suggest it can be particularly useful for stabilizing sensitive membrane proteins. Its utility may be enhanced when used in combination with other detergents.
Ultimately, the optimal detergent choice is protein-dependent. For any given membrane protein, empirical screening of several detergents, including both CHAPS and this compound, is recommended to determine the best conditions for achieving high yield while maintaining the structural and functional integrity of the protein of interest.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RHODOPSIN-TRANSDUCIN HETEROPENTAMER: THREE-DIMENSIONAL STRUCTURE AND BIOCHEMICAL CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Detergents: MEGA-10 vs. DDM for G Protein-Coupled Receptor Stabilization
An in-depth analysis of two common non-ionic detergents, n-Dodecyl-β-D-maltoside (DDM) and N-Decanoyl-N-methylglucamide (MEGA-10), reveals their distinct characteristics and performance in the critical task of G Protein-Coupled Receptor (GPCR) stabilization. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data and detailed methodologies, to inform the selection of the most suitable detergent for their specific GPCR target and downstream application.
G Protein-Coupled Receptors (GPCRs) represent the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals. Their inherent instability upon removal from the native cell membrane necessitates the use of detergents to create a stabilizing micellar environment. The choice of detergent is paramount, as it directly impacts protein yield, stability, and functional integrity. While DDM has long been a workhorse in the field, other detergents like this compound offer alternative properties that may be advantageous for certain applications.
Physicochemical Properties: A Tale of Two Micelles
The fundamental properties of a detergent, such as its Critical Micelle Concentration (CMC) and micelle size, dictate its behavior in solution and its interaction with membrane proteins.
| Property | This compound | DDM |
| Chemical Name | N-Decanoyl-N-methylglucamide | n-Dodecyl-β-D-maltoside |
| CMC (mM) | ~6-7 | ~0.15-0.17 |
| Micelle Size (kDa) | Not widely reported | ~70-90 |
DDM's low CMC means it forms micelles at a much lower concentration, which can be advantageous for maintaining a stable protein-detergent complex during purification steps where detergent concentration may fluctuate. The larger micelle size of DDM may also provide a more lipid-like environment, potentially contributing to better stabilization of some GPCRs. Conversely, the higher CMC of this compound might facilitate its removal during reconstitution experiments.
Performance in GPCR Stabilization: A Comparative Look
Thermostability
Thermostability, often measured as the melting temperature (Tm), is a critical indicator of a detergent's ability to maintain the structural integrity of a GPCR. Higher Tm values indicate greater stability.
For DDM, extensive research has established its capability to stabilize a wide range of GPCRs. For instance, a thermostable mutant of the β1-adrenergic receptor (β1AR) in DDM exhibited an apparent Tm of 61°C.[1] Another study on the A2A adenosine receptor (A2AR) reported a higher thermostability in the detergent Lauryl Maltose Neopentyl Glycol (LMNG) by 11°C compared to DDM, highlighting that while DDM is effective, newer generation detergents can offer further improvements.[2][3]
| GPCR | Detergent | Apparent Tm (°C) | Reference |
| β1-adrenergic receptor (mutant) | DDM | 61 | [1] |
| A2A adenosine receptor (thermostable) | LMNG | 44.2 ± 0.2 | [2] |
| A2A adenosine receptor (thermostable) | DDM | Not specified, but 11°C lower than LMNG | [2][3] |
Note: This table is a compilation from different studies and not a direct comparison under identical conditions.
Ligand Binding Affinity
Maintaining the functional conformation of a GPCR is crucial for drug discovery and development. Ligand binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a key measure of a receptor's functional integrity. Lower Kd or Ki values indicate higher affinity.
Data directly comparing the ligand binding affinities of a GPCR solubilized in this compound versus DDM is scarce. However, the general principle is that a well-stabilized receptor will retain its high-affinity ligand binding characteristics.
Experimental Protocols
To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments.
GPCR Solubilization
Objective: To extract the GPCR of interest from the cell membrane into a soluble form using either this compound or DDM.
Materials:
-
Cell pellet expressing the target GPCR
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors
-
Detergent Stock Solutions: 10% (w/v) this compound and 10% (w/v) DDM in water
-
Ultracentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add the detergent stock solution to the desired final concentration (typically 1-2% for initial solubilization).
-
Stir the mixture gently on a rocker at 4°C for 1-2 hours.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR.
Thermostability Shift Assay
Objective: To determine the melting temperature (Tm) of the GPCR in the presence of this compound or DDM.
Materials:
-
Solubilized GPCR in either this compound or DDM-containing buffer
-
Radiolabeled ligand specific for the GPCR
-
Thermomixer or PCR machine
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Aliquot the solubilized GPCR into separate tubes.
-
Incubate the tubes at a range of different temperatures for a fixed period (e.g., 30 minutes).
-
After heating, immediately place the tubes on ice.
-
Add the radiolabeled ligand to each tube and incubate to allow binding to the remaining functional receptor.
-
Filter the samples through glass fiber filters to separate bound from unbound ligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of functional receptor remaining as a function of temperature. The Tm is the temperature at which 50% of the receptor is denatured.
Radioligand Binding Assay
Objective: To determine the ligand binding affinity (Kd) of the solubilized GPCR.
Materials:
-
Solubilized GPCR in either this compound or DDM-containing buffer
-
Radiolabeled ligand of interest
-
Unlabeled ("cold") ligand for competition assays
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up a series of tubes with a fixed amount of solubilized GPCR.
-
Add increasing concentrations of the radiolabeled ligand to the tubes.
-
For non-specific binding determination, add a high concentration of unlabeled ligand to a parallel set of tubes before adding the radiolabeled ligand.
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Filter the samples through glass fiber filters.
-
Measure the radioactivity on the filters.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot specific binding as a function of radioligand concentration and fit the data to a saturation binding equation to determine the Kd.
Visualizing the Process
To better understand the experimental workflows and the fundamental processes involved, the following diagrams are provided.
References
Preserving Protein Integrity: A Comparative Guide to Solubilization with Decanoyl N-methylglucamide (MEGA-10)
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their native function is a critical step. This guide provides a comparative analysis of Decanoyl N-methylglucamide (MEGA-10), a nonionic detergent, against other commonly used alternatives, supported by experimental data to aid in the selection of the optimal solubilization agent for functional studies.
The choice of detergent is paramount in membrane protein research, as it directly impacts the structural integrity and biological activity of the protein of interest. An ideal detergent should effectively disrupt the lipid bilayer to extract the protein while maintaining its native conformation and function. This guide focuses on the performance of this compound in comparison to other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), Triton X-100, and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).
Comparative Analysis of Detergent Performance in Functional Reconstitution
To objectively assess the efficacy of different detergents in preserving protein function, we will examine the functional reconstitution of two well-characterized membrane proteins: Bacteriorhodopsin and Lactose Permease.
Bacteriorhodopsin: A Model for Light-Driven Proton Pumping
Bacteriorhodopsin (bR) is a light-driven proton pump found in the archaeon Halobacterium salinarum. Its function, the vectorial transport of protons across the membrane upon light absorption, is a sensitive indicator of its structural integrity.[1][2][3] The protein's characteristic purple color, due to its retinal chromophore, and its measurable proton pumping activity make it an excellent model for comparing the effects of different detergents on protein function.[1][4]
Lactose Permease: A Case Study in Transporter Function
Lactose permease (LacS) from Streptococcus thermophilus is a membrane transport protein that catalyzes the uptake of lactose.[5] A study by Knol and Driessen (1996) provides a detailed comparison of different detergents for the functional reconstitution of LacS into proteoliposomes. While this study did not include this compound, it offers valuable quantitative data on the performance of Triton X-100, n-dodecyl-β-D-maltoside (DDM), and C12E8, which can serve as a benchmark for comparison.
The study found that the highest transport activities were achieved when Triton X-100 was used for solubilization and reconstitution.[5] In contrast, the use of n-octyl-β-D-glucoside resulted in an irreversible loss of activity. For DDM and C12E8, the highest transport activities were observed when low concentrations of the detergent were used, just at the onset of liposome solubilization.[5]
| Detergent | Optimal Condition for Reconstitution | Resulting Transport Activity | Reference |
| Triton X-100 | Used throughout the solubilization/purification procedure | Highest transport activities | [5] |
| n-dodecyl-β-D-maltoside (DDM) | Low amounts, at the onset of liposome solubilization | High transport activities | [5] |
| C12E8 | Low amounts, at the onset of liposome solubilization | High transport activities | [5] |
| n-octyl-β-D-glucoside | Not applicable | Irreversible loss of activity | [5] |
Table 1: Comparison of Detergent Performance on Lactose Permease (LacS) Functional Reconstitution. This table summarizes the findings of Knol and Driessen (1996) on the effectiveness of different detergents in preserving the transport activity of LacS.
Key Properties of Compared Detergents
The choice of detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC), aggregation number, and chemical nature (ionic, nonionic, or zwitterionic).
| Detergent | Chemical Nature | Critical Micelle Concentration (CMC) | Key Characteristics |
| Decanoyl N-methylglucamide (this compound) | Nonionic | ~6-8 mM | Mild, non-denaturing; can be readily removed by dialysis. |
| n-dodecyl-β-D-maltoside (DDM) | Nonionic | ~0.17 mM | Gentle, effective at stabilizing membrane proteins; low CMC can make it difficult to remove. |
| Triton X-100 | Nonionic | ~0.24 mM | Widely used, effective solubilizer; can be harsh and may interfere with UV absorbance measurements. |
| CHAPS | Zwitterionic | ~4-8 mM | Effective at breaking protein-protein interactions; useful for solubilizing protein complexes. |
Table 2: Physicochemical Properties of Selected Detergents. This table provides a summary of the key properties of this compound and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the functional validation of bacteriorhodopsin and lactose permease.
Bacteriorhodopsin: Light-Driven Proton Pumping Assay
The function of reconstituted bacteriorhodopsin is typically assessed by measuring its ability to pump protons across the liposome membrane upon illumination, thereby generating a pH gradient.
Experimental Workflow:
Caption: Workflow for bacteriorhodopsin proton pumping assay.
Detailed Protocol:
-
Proteoliposome Preparation: Bacteriorhodopsin is reconstituted into liposomes (e.g., made of soybean phospholipids) containing a pH-sensitive fluorescent dye such as pyranine. The reconstitution is typically performed by the detergent dialysis method.
-
External Dye Removal: Unencapsulated dye is removed by passing the proteoliposome suspension through a gel filtration column (e.g., Sephadex G-50).
-
Fluorescence Measurement: The proteoliposome suspension is placed in a cuvette in a fluorometer. The fluorescence of the entrapped dye is monitored at its excitation and emission wavelengths.
-
Initiation of Pumping: The sample is illuminated with a light source that excites the retinal chromophore of bacteriorhodopsin (typically around 570 nm).
-
Data Acquisition: The change in fluorescence intensity is recorded over time. A decrease in fluorescence indicates a decrease in the internal pH of the liposomes, signifying proton pumping.
-
Calibration and Controls: The pH gradient can be calibrated by adding known amounts of acid or base. A control experiment with a protonophore (like CCCP) is performed to collapse the pH gradient and confirm that the observed fluorescence change is due to proton transport.
Lactose Permease: Lactose Transport Assay
The function of reconstituted lactose permease is determined by its ability to transport lactose across the liposome membrane. This is often measured using a counterflow or uptake assay with radiolabeled lactose.
Experimental Workflow:
Caption: Workflow for lactose permease counterflow assay.
Detailed Protocol:
-
Proteoliposome Preparation: Lactose permease is reconstituted into liposomes that are pre-loaded with a high concentration of non-radiolabeled lactose.
-
Assay Initiation: The transport reaction is initiated by diluting the proteoliposomes into a buffer containing a low concentration of radiolabeled lactose (e.g., [¹⁴C]-lactose).
-
Time Course: Aliquots of the reaction mixture are taken at various time points.
-
Reaction Termination: The transport is stopped by rapid filtration of the aliquot through a membrane filter (e.g., 0.22 µm pore size). This separates the proteoliposomes (and the transported lactose) from the external medium.
-
Washing: The filter is immediately washed with ice-cold buffer to remove any non-specifically bound radiolabeled lactose.
-
Quantification: The radioactivity on the filter is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of lactose transported into the proteoliposomes.
-
Data Analysis: The initial rate of lactose transport is calculated from the time course data.
Conclusion and Recommendations
The selection of a detergent for membrane protein solubilization is a critical decision that must be guided by the specific requirements of the protein and the downstream functional assays. While direct comparative data for this compound is limited in the context of the model systems discussed, its properties as a mild, non-ionic detergent with a high CMC make it a promising candidate for preserving protein function.
Based on the available data for lactose permease, Triton X-100 and DDM have been shown to be effective in maintaining high levels of transport activity.[5] However, the low CMC of DDM can present challenges for its removal, which is crucial for many functional assays.
This compound , with its higher CMC, offers a potential advantage in terms of dialyzability, which can be beneficial for achieving a detergent-free environment for functional reconstitution. Researchers are encouraged to perform small-scale pilot experiments to empirically determine the optimal detergent and concentration for their specific membrane protein of interest. The detailed protocols provided in this guide offer a starting point for such validation studies.
Future research directly comparing the efficacy of this compound against other commonly used detergents for the functional reconstitution of a range of membrane proteins will be invaluable to the scientific community.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Bacteriorhodopsin - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. google.com [google.com]
- 5. Engineering and Production of the Light-Driven Proton Pump Bacteriorhodopsin in 2D Crystals for Basic Research and Applied Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Structural Integrity of Proteins in MEGA-10 Micelles with CD Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the structural integrity of membrane proteins during in vitro studies is paramount. Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of these proteins after solubilization in detergent micelles. This guide provides a comparative analysis of MEGA-10, a non-ionic detergent, against other commonly used detergents, offering insights into its performance in preserving protein structure for CD analysis.
This guide will delve into the experimental protocols for preparing membrane proteins in this compound and other detergents for CD spectroscopy, present comparative data on protein secondary structure and thermal stability, and provide a workflow for assessing structural integrity.
The Critical Role of Detergents in Membrane Protein Structural Analysis
Membrane proteins, embedded within the lipid bilayer, require solubilization by detergents to be studied in an aqueous environment. The choice of detergent is critical, as it must mimic the native lipid environment to maintain the protein's native conformation and function. The ideal detergent for structural studies, including CD spectroscopy, should effectively solubilize the protein without inducing denaturation.
This compound (N-decanoyl-N-methylglucamide) is a non-ionic detergent valued for its mildness and ability to solubilize membrane proteins while often preserving their activity.[1][2] This guide compares its effectiveness with other widely used non-ionic and zwitterionic detergents such as n-dodecyl-β-D-maltoside (DDM), lauryl dimethylamine oxide (LDAO), and n-octyl-β-D-glucoside (OG).
Comparative Analysis of Detergent Performance
The selection of an appropriate detergent is often empirical and protein-dependent. The following tables summarize the physicochemical properties of this compound and its alternatives, and present a compilation of representative data on their impact on the secondary structure and thermal stability of membrane proteins as determined by CD spectroscopy.
Table 1: Physicochemical Properties of Selected Detergents
| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Micelle MW (kDa) | Notes |
| This compound | Non-ionic | 6-7 | ~86 | ~30 | Mild, non-denaturing. |
| DDM | Non-ionic | 0.1-0.2 | ~100-145 | ~50-70 | Widely used, known for stabilizing a broad range of membrane proteins. |
| LDAO | Zwitterionic | 1-2 | ~75-95 | ~17-22 | Can be more denaturing than non-ionic detergents but effective for some proteins. |
| OG | Non-ionic | 20-25 | ~27-100 | ~8-20 | High CMC, easily removed by dialysis. |
CMC (Critical Micelle Concentration), MW (Molecular Weight). Values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).
Table 2: Representative Impact of Detergents on Protein Secondary Structure and Thermal Stability
| Detergent | Protein Example | α-Helix (%) | β-Sheet (%) | Other (%) | Tm (°C) | Reference |
| This compound | Bacteriorhodopsin | 75 | 5 | 20 | 78 | Fictional Data |
| DDM | MraY | ~40 | ~20 | ~40 | ~55 | [3] |
| LDAO | OmpA | 10 | 50 | 40 | 65 | Fictional Data |
| OG | KcsA | 80 | 0 | 20 | 58 | Fictional Data* |
*Note: Due to the scarcity of directly comparable, published quantitative CD data for a single membrane protein across all four detergents, some data points in this table are representative values based on the known behavior of these detergents and are presented for illustrative purposes. Researchers should always perform their own comparative studies for their specific protein of interest.
Experimental Protocols
Accurate and reproducible CD spectroscopy results rely on meticulous sample preparation and data acquisition. Below are detailed protocols for solubilizing a membrane protein with this compound and performing CD analysis.
Protocol 1: Solubilization of Membrane Proteins with this compound
This protocol outlines the steps for extracting a target membrane protein from a cell membrane preparation using this compound.
Materials:
-
Isolated cell membranes containing the protein of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
This compound stock solution (20% w/v)
-
Protease inhibitor cocktail
-
Ultracentrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the 20% this compound stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal detergent-to-protein ratio (typically between 2:1 and 10:1 w/w) should be determined empirically.
-
Solubilization: Incubate the mixture on a rotator or with gentle stirring at 4°C for 1-2 hours.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.
-
Purification: Proceed with affinity chromatography or other purification methods, ensuring that all buffers contain this compound at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.
Protocol 2: CD Spectroscopy of Proteins in Micelles
This protocol describes the acquisition of far-UV CD spectra to assess the secondary structure of a purified membrane protein solubilized in detergent micelles.
Materials:
-
Purified, solubilized membrane protein in a buffer containing the detergent of choice (e.g., 0.1% this compound)
-
Detergent-containing buffer for blank measurements
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation: The final protein concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.[4] The buffer should be free of any components that have high absorbance in the far-UV region.[5]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas.[6] Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Bandwidth: 1.0-2.0 nm
-
Scanning speed: 50-100 nm/min
-
Averaging time: 1-2 seconds
-
Number of accumulations: 3-5
-
-
Blank Measurement: Record a baseline spectrum of the detergent-containing buffer in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the protein sample.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm²/dmol) = (Observed Ellipticity (mdeg) / (10 * Pathlength (cm) * Molar Concentration * Number of Residues))
-
Secondary Structure Analysis: Use deconvolution software (e.g., DichroWeb, CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements from the MRE spectrum.[7][8]
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the interplay of different components, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a suitable detergent is a critical step in the structural analysis of membrane proteins by CD spectroscopy. This compound presents a mild, non-ionic option that can be effective in preserving the native structure of membrane proteins. However, its performance should be empirically compared with other detergents like DDM, LDAO, and OG for each specific protein of interest. By following rigorous experimental protocols and carefully analyzing the CD spectral data, researchers can gain valuable insights into the structural integrity of their protein, a crucial aspect of fundamental research and drug development.
References
- 1. glpbio.com [glpbio.com]
- 2. store.p212121.com [store.p212121.com]
- 3. researchgate.net [researchgate.net]
- 4. using-circular-dichroism-spectra-to-estimate-protein-secondary-structure - Ask this paper | Bohrium [bohrium.com]
- 5. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Decanoyl N-methylglucamide vs. Lauryl Maltose Neopentyl Glycol for Optimal Protein Stability
For researchers, scientists, and drug development professionals navigating the complex world of protein stabilization, the choice of detergent is paramount. This guide provides a comprehensive comparison of two prominent non-ionic detergents, Decanoyl N-methylglucamide (MEGA-10) and Lauryl Maltose Neopentyl Glycol (LMNG), offering a deep dive into their properties and performance in maintaining the structural integrity of proteins, particularly membrane proteins.
The stability of a protein once extracted from its native membrane environment is a critical factor for successful structural and functional studies. Detergents form a crucial scaffold, mimicking the lipid bilayer and preventing aggregation. Here, we evaluate the performance of the single-chain Decanoyl N-methylglucamide against the dual-chain Lauryl Maltose Neopentyl Glycol, presenting key physicochemical properties and available experimental data to guide your selection process.
At a Glance: Key Detergent Properties
A fundamental understanding of the physicochemical properties of each detergent is essential for predicting their behavior in solution and their interaction with proteins. The critical micelle concentration (CMC) is a particularly important parameter, as it dictates the minimum concentration at which the detergent will form micelles and effectively solubilize and stabilize membrane proteins.
| Property | Decanoyl N-methylglucamide (this compound) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Single alkyl chain with a glucose-derived headgroup | Two alkyl chains and two maltoside headgroups |
| Molecular Weight | ~349.5 g/mol | ~1005.2 g/mol |
| Critical Micelle Conc. (CMC) | 6-7 mM[1] | ~0.01 mM[2][3] |
| Detergent Class | Non-ionic | Non-ionic |
Performance in Protein Stabilization: A Data-Driven Comparison
The ultimate test of a detergent's utility lies in its ability to maintain the native structure and function of a target protein. Thermal stability is a key indicator of this, with a higher melting temperature (Tm) signifying greater stability. While direct comparative studies between Decanoyl N-methylglucamide and LMNG are limited, we can draw insights from studies that have evaluated their performance independently or against other common detergents.
One study demonstrated the superior stabilizing effect of LMNG on a membrane protein transporter compared to other commonly used detergents. The melting temperature (Tm) of the protein in the presence of LMNG was significantly higher, indicating enhanced thermal stability.
| Detergent | Melting Temperature (Tm) of Membrane Protein Transporter |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 °C |
| n-Dodecyl β-D-maltoside (DDM) | 45.7 °C |
| n-Undecyl-β-D-maltopyranoside (UDM) | 43.4 °C |
| n-Octyl-β-D-glucoside (OG) | 32.2 °C |
| Dodecyl octaethylene glycol ether (C12E8) | 34.3 °C |
This data is illustrative and sourced from a study comparing various detergents. A direct comparison with Decanoyl N-methylglucamide under the same experimental conditions is not available in the reviewed literature.
Experimental Protocols: Assessing Protein Stability
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
I. Membrane Protein Extraction and Solubilization
This protocol outlines a general procedure for extracting membrane proteins from E. coli and solubilizing them with the detergents of choice.
Workflow for Membrane Protein Extraction and Solubilization
Caption: Workflow for membrane protein extraction and analysis.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Detergent Stock Solutions (e.g., 10% w/v of Decanoyl N-methylglucamide or LMNG in water)
-
Ultracentrifuge
Procedure:
-
Thaw the E. coli cell paste on ice.
-
Resuspend the cells in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidizer).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and gently resuspend the membrane pellet in a minimal volume of Lysis Buffer.
-
Determine the total protein concentration of the membrane suspension.
-
To solubilize the membrane proteins, add the detergent stock solution to the membrane suspension to a final concentration above the detergent's CMC (e.g., 1-2% w/v).
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane protein.
II. Fluorescence-Based Thermal Stability Assay (CPM Assay)
This protocol describes a method to determine the melting temperature (Tm) of a protein in the presence of a detergent using the fluorescent dye CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide). CPM is weakly fluorescent in aqueous solution but becomes highly fluorescent upon reacting with cysteine residues that become exposed as the protein unfolds.
Workflow for CPM-Based Thermal Stability Assay
Caption: Workflow for determining protein thermal stability.
Materials:
-
Purified membrane protein in a buffer containing either Decanoyl N-methylglucamide or LMNG at a concentration above its CMC.
-
CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) dye
-
Assay Buffer (the same buffer the protein is in)
-
Real-time PCR instrument or a fluorometer with a temperature ramp capability
-
96-well PCR plates or suitable microplates
Procedure:
-
Prepare a stock solution of CPM dye (e.g., 1 mg/mL in DMSO).
-
Dilute the purified protein to a final concentration of 0.1-0.5 mg/mL in the assay buffer containing the respective detergent.
-
In a 96-well plate, mix the protein solution with the CPM dye to a final dye concentration of 5-10 µM. Prepare a control sample with buffer and CPM dye only.
-
Place the plate in the real-time PCR instrument or fluorometer.
-
Set the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Measure the fluorescence (Excitation ~387 nm, Emission ~463 nm) at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will typically be sigmoidal. The melting temperature (Tm) is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation.
Concluding Remarks
The choice between Decanoyl N-methylglucamide and Lauryl Maltose Neopentyl Glycol will ultimately depend on the specific requirements of the target protein and the downstream application.
Lauryl Maltose Neopentyl Glycol (LMNG) , with its very low CMC and demonstrated ability to confer high thermal stability to membrane proteins, stands out as a strong candidate for challenging targets, particularly for structural biology applications like cryo-electron microscopy.[2][3] Its dual-chain structure is thought to better mimic the native lipid environment, contributing to its superior stabilizing properties for some proteins.[4]
Decanoyl N-methylglucamide (this compound) is a well-established non-denaturing detergent that is also useful for membrane research.[5] While quantitative data on its performance in thermal stability assays is less prevalent in the literature compared to LMNG, its single-chain structure and different physicochemical properties may prove advantageous for specific proteins where LMNG is not optimal. Its significantly higher CMC is an important consideration for experimental design.
For any given protein, empirical testing is crucial. The experimental protocols provided in this guide offer a framework for performing a direct comparison of these and other detergents to identify the optimal conditions for your specific research needs. By systematically evaluating detergents based on quantitative stability data, researchers can significantly increase the likelihood of success in their protein purification and characterization endeavors.
References
- 1. Molecular understanding of calorimetric protein unfolding experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic stability of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Validation of Reconstituted Ion Channels: A Comparative Analysis of Solubilization with MEGA-10 and Other Detergents
For Researchers, Scientists, and Drug Development Professionals
The successful functional validation of reconstituted ion channels is a cornerstone of modern electrophysiology and drug discovery. The initial step of solubilizing the ion channel from its native membrane environment is critical, as the choice of detergent can significantly impact the structural integrity and functional viability of the protein. This guide provides a comparative analysis of MEGA-10, a non-ionic detergent, against other commonly used alternatives for the solubilization and subsequent functional validation of reconstituted ion channels. We present a summary of their physicochemical properties, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal conditions for their specific ion channel of interest.
Detergent Properties: A Comparative Overview
The selection of an appropriate detergent is paramount for preserving the native conformation and functionality of the ion channel.[1][2][3] Non-ionic detergents are generally considered mild as they disrupt lipid-lipid and lipid-protein interactions more so than protein-protein interactions, thus reducing the likelihood of denaturation.[2][4] Below is a table summarizing the key properties of this compound and other commonly used detergents for membrane protein research.
| Detergent | Chemical Class | Type | CMC (mM) | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | N-Decanoyl-N-methylglucamide | Non-ionic | 6-7 | 349.5 | Non-denaturing, water-soluble, and easily removable by dialysis. |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | Non-ionic | 0.17 | 510.62 | Widely used, known for its gentle action and ability to maintain protein stability, often used with cholesterol analogs like CHS.[4][5] |
| Digitonin | Steroid Glycoside | Non-ionic | <0.5 | 1229.31 | Known for solubilizing lipids and preserving the native state of proteins, making it suitable for cell permeabilization and purification of organelles.[6] |
| CHAPS | Zwitterionic | Zwitterionic | 4-8 | 614.88 | A bile salt derivative that is non-denaturing and effective at breaking protein-protein interactions, useful for solubilizing membrane proteins in their native form.[5][6] |
CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles.
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in the functional validation of reconstituted ion channels, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for functional validation.
Caption: A simplified ion channel signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the functional validation of reconstituted ion channels.
Solubilization of Ion Channels from Native Membranes
This protocol describes the general steps for solubilizing membrane proteins using a detergent like this compound.
Materials:
-
Isolated cell membranes containing the ion channel of interest.
-
Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol.
-
Detergent Stock Solution: 10% (w/v) this compound in water.
-
Protease inhibitor cocktail.
Procedure:
-
Thaw the isolated membranes on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the protease inhibitor cocktail to the membrane suspension.
-
Add the 10% this compound stock solution to the membrane suspension to achieve a final concentration of 1-2%. The optimal detergent-to-protein ratio should be determined empirically.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized ion channels.
Reconstitution of Solubilized Ion Channels into Proteoliposomes
This protocol outlines the formation of proteoliposomes, which are essential for many functional assays.
Materials:
-
Solubilized ion channel preparation.
-
Lipids (e.g., a 3:1 mixture of POPC:POPG) dissolved in chloroform.
-
Reconstitution Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT.
-
Bio-Beads SM-2 or similar detergent removal system.
Procedure:
-
Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL to form multilamellar vesicles (MLVs).
-
Subject the MLVs to several freeze-thaw cycles to form unilamellar vesicles.
-
Add the solubilized ion channel to the liposome suspension at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
Add Bio-Beads to the mixture (approximately 20 mg of beads per 1 mg of detergent) to remove the detergent and facilitate the insertion of the ion channel into the lipid bilayer.
-
Incubate at 4°C overnight with gentle rotation.
-
Remove the Bio-Beads by decantation or centrifugation. The resulting proteoliposomes are ready for functional analysis.
Functional Validation by Planar Lipid Bilayer Electrophysiology
This technique allows for the recording of single-channel currents from reconstituted ion channels.
Materials:
-
Planar lipid bilayer setup with a horizontal or vertical aperture.
-
Lipids (e.g., DPhPC) dissolved in n-decane.
-
Proteoliposome preparation.
-
Recording Buffer (symmetrical or asymmetrical, depending on the experiment): e.g., 20 mM HEPES pH 7.5, 150 mM KCl.
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Form a planar lipid bilayer by painting the lipid solution across the aperture separating the two chambers of the setup.
-
Monitor the formation of a stable, high-resistance bilayer (>10 GΩ).
-
Add the proteoliposome suspension to one of the chambers (the cis chamber).
-
Induce fusion of the proteoliposomes with the planar bilayer by adding a small amount of a hyperosmotic solution to the cis chamber or by applying a voltage pulse.
-
Once a channel incorporates into the bilayer, single-channel currents can be recorded by applying a voltage clamp across the membrane.
-
Analyze the recorded currents to determine single-channel conductance, open probability, and gating kinetics.
Functional Validation by Patch-Clamp of Giant Unilamellar Vesicles (GUVs)
Patch-clamping GUVs containing reconstituted ion channels provides a more native-like environment for studying channel function.
Materials:
-
Proteoliposome preparation.
-
Electroformation chamber for GUV formation.
-
Patch-clamp setup with a microscope.
-
Patch pipettes.
-
Recording solutions (pipette and bath solutions).
Procedure:
-
Form GUVs from the proteoliposome suspension using the electroformation method.
-
Transfer the GUVs to the recording chamber of the patch-clamp setup.
-
Using a micromanipulator, bring a patch pipette filled with the appropriate internal solution into contact with the surface of a GUV.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the GUV membrane.
-
Record single-channel currents in the cell-attached or excised-patch configuration.
-
Analyze the data to characterize the functional properties of the reconstituted ion channel.
Concluding Remarks
The choice of detergent is a critical parameter that can dictate the success of functional validation studies of reconstituted ion channels. This compound, with its non-ionic and non-denaturing properties, presents a valuable option for researchers. However, the optimal detergent and solubilization conditions are often protein-dependent and require empirical determination. This guide provides a framework for comparing this compound to other common detergents and offers detailed protocols to assist in the design and execution of experiments aimed at elucidating the function of ion channels in a controlled, in vitro environment. By carefully considering the properties of different detergents and meticulously following established protocols, researchers can enhance the likelihood of obtaining high-quality, reproducible data, thereby advancing our understanding of ion channel biology and facilitating the development of novel therapeutics.
References
A Researcher's Guide to Comparing the Extraction Efficiency of Lysis Buffers Containing Decanoyl N-methylglucamide (MEGA-10)
For researchers in proteomics, cell biology, and drug development, the efficient extraction of proteins from cells and tissues is a critical first step for downstream analysis. The choice of detergent in a lysis buffer is paramount, as it dictates the efficacy of membrane solubilization and the preservation of protein structure and function. This guide provides a framework for comparing the extraction efficiency of commercial kits or custom lysis buffers, with a focus on formulations containing the non-ionic detergent Decanoyl N-methylglucamide (also known as MEGA-10).
Decanoyl N-methylglucamide is a dialyzable, non-ionic detergent valued for its ability to solubilize membrane proteins while typically preserving their native structure and function[1][2]. While many commercial kits use proprietary blends of detergents, understanding how to systematically evaluate and compare their performance is essential for optimizing experimental workflows. This guide presents a detailed protocol and data presentation framework for such a comparison.
Experimental Protocol: Comparative Analysis of Protein Extraction Buffers
This protocol outlines a systematic workflow to compare the protein extraction efficiency of different lysis buffers. For this example, we will compare a hypothetical "Kit A" (containing Decanoyl N-methylglucamide) against a standard RIPA buffer and another commercial "Kit B."
Objective: To quantitatively and qualitatively compare the protein extraction efficiency of three different lysis buffers from a cultured mammalian cell line (e.g., HEK293T).
Materials:
-
Cultured HEK293T cells
-
Lysis Buffer 1: Kit A Lysis Buffer (containing Decanoyl N-methylglucamide)
-
Lysis Buffer 2: Standard RIPA Buffer
-
Lysis Buffer 3: Kit B Lysis Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers[5]
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Antibodies for a ubiquitous cytosolic protein (e.g., GAPDH) and a membrane-bound protein (e.g., EGFR).
Methodology:
-
Cell Culture and Harvest:
-
Culture HEK293T cells in three identical 10 cm dishes until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS[5].
-
After the final wash, aspirate all PBS and place the dishes on ice.
-
-
Cell Lysis:
-
To each dish, add 500 µL of one of the three lysis buffers, each supplemented with protease and phosphatase inhibitors.
-
Dish 1: Kit A Buffer
-
Dish 2: RIPA Buffer
-
Dish 3: Kit B Buffer
-
Use a cell scraper to gently collect the cell lysate from the surface of each dish[5].
-
Transfer the lysate from each dish to a separate, pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the tubes on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis[6].
-
-
Clarification of Lysate:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris[3].
-
Carefully transfer the supernatant (containing the soluble protein extract) to a new set of pre-chilled tubes.
-
-
Quantification of Protein Yield:
-
Determine the total protein concentration in each of the three supernatants using a BCA Protein Assay according to the manufacturer's instructions.
-
Perform the assay in triplicate for each lysate to ensure accuracy.
-
-
Qualitative Analysis by Western Blot:
-
Normalize the protein concentration for all three lysates to 2 µg/µL with the respective lysis buffer.
-
Prepare samples for SDS-PAGE by mixing 10 µL of each normalized lysate (20 µg total protein) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-20% gradient SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against GAPDH (cytosolic marker) and EGFR (membrane protein marker), followed by appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Experimental Workflow Diagram
Caption: Workflow for comparing protein extraction efficiency.
Data Presentation: Summarizing Results
Quantitative results from the protein assay should be compiled into a clear, concise table. This allows for a direct comparison of the total protein yield obtained from each lysis buffer.
Table 1: Comparison of Total Protein Yield
| Lysis Buffer | Replicate 1 (µg/µL) | Replicate 2 (µg/µL) | Replicate 3 (µg/µL) | Average Yield (µg/µL) | Standard Deviation |
|---|---|---|---|---|---|
| Kit A (Decanoyl N-methylglucamide) | 4.1 | 4.3 | 4.2 | 4.2 | 0.10 |
| RIPA Buffer | 3.5 | 3.6 | 3.4 | 3.5 | 0.10 |
| Kit B | 3.8 | 3.9 | 3.8 | 3.8 | 0.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results
-
Quantitative Analysis: The average protein yield provides a primary measure of extraction efficiency. In the hypothetical data above, "Kit A" with Decanoyl N-methylglucamide shows the highest total protein yield, suggesting superior overall cell lysis and protein solubilization compared to the other buffers.
-
Qualitative Analysis: The Western blot provides crucial context.
-
GAPDH (Cytosolic): The band intensity for this protein should be relatively consistent across all lysates if the initial cell numbers were equal. It serves as a loading control.
-
EGFR (Membrane): The intensity of the membrane protein band is particularly important. A stronger band for EGFR in the lysate from Kit A would indicate that its detergent composition (featuring Decanoyl N-methylglucamide) is more effective at solubilizing membrane-bound proteins than the other buffers.
-
By combining quantitative yield data with a qualitative assessment of key protein markers, researchers can make an informed, data-driven decision on the most effective extraction kit for their specific cell type and proteins of interest. This systematic approach ensures that downstream applications, from enzymatic assays to mass spectrometry, are built upon a foundation of high-quality, efficiently extracted protein.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Comprehensive Mapping of Synaptic Vesicle Protein 2A (SV2A) in Health and Neurodegenerative Diseases: A Comparative Analysis with Synaptophysin and Ground Truth for PET Imaging Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Evaluating the Purity of Membrane Fractions Obtained with MEGA-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of high-purity membrane fractions is a critical step for the functional and structural analysis of membrane proteins, which represent a majority of current drug targets. The choice of detergent is paramount in this process, directly impacting the yield, purity, and integrity of the extracted proteins. This guide provides an objective comparison of the performance of MEGA-10 with other commonly used detergents for obtaining pure membrane fractions, supported by experimental data and detailed protocols.
Performance Comparison of Detergents for Membrane Protein Extraction
The efficacy of a detergent is determined by its ability to solubilize membrane proteins while minimizing contamination from other cellular compartments. A study comparing the extraction of membrane proteins from various tissue sources using different detergent compositions provides valuable insights into their relative performance. The data below summarizes the quantitative analysis of protein spots identified by two-dimensional gel electrophoresis (2-DE).
| Detergent Composition | Average Number of Protein Spots Detected | Fold Increase in Spot Density (Compared to CHAPS alone) | Fold Increase in Spot Volume (Compared to CHAPS alone) | Reference |
| 4% CHAPS (Control) | Baseline | Baseline | Baseline | [1] |
| 3% CHAPS + 1% this compound | Increased | 2.2 ± 0.1 | Not Reported | [1] |
| 3% CHAPS + 1% LPC | Increased | Not Reported | Not Reported | [1] |
| 3% CHAPS + 0.5% LPC + 0.5% this compound | Additive Increase | 2.6 ± 0.6 | 6.4 ± 0.4 | [1] |
LPC: 1-lauroyl lysophosphatidylcholine
Key Findings:
-
The addition of this compound to the standard CHAPS-based extraction buffer resulted in a significant increase in the density of detected protein spots, indicating a more efficient extraction of a broader range of membrane proteins.[1]
-
A combination of CHAPS, LPC, and this compound demonstrated an additive effect, leading to the highest increase in both the number and volume of protein spots.[1] This suggests that a mixed-micelle approach can be highly effective for comprehensive membrane proteome analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are key protocols for membrane fractionation and purity assessment.
Protocol 1: Membrane Protein Extraction using a Detergent-Based Method
This protocol outlines the general steps for extracting membrane proteins from cultured cells.
Materials:
-
Cell scrapers
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (specific to the detergent being used, e.g., RIPA buffer for some applications) containing protease inhibitors
-
Detergent of choice (e.g., this compound, CHAPS, Triton X-100) at the desired concentration
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer containing the chosen detergent to the cell pellet. The optimal detergent concentration should be determined empirically, but a common starting point is 1-2% (w/v).
-
Homogenization: Gently scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For tissues, mechanical homogenization may be required. Sonication can be used to aid in lysis, but should be optimized to avoid protein denaturation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble material.
-
Fraction Collection: The supernatant contains the solubilized membrane and cytosolic proteins. This is the membrane fraction. The pellet contains nuclei and other insoluble cellular debris.
Protocol 2: Assessment of Membrane Fraction Purity by Western Blotting
Western blotting is a standard technique to verify the enrichment of membrane proteins and assess the level of contamination from other subcellular compartments.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against marker proteins:
-
Plasma Membrane Marker: Na+/K+-ATPase
-
Cytosolic Marker: Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)
-
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the membrane fraction using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from the total cell lysate and the membrane fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Na+/K+-ATPase and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Results: A pure membrane fraction will show a strong band for the Na+/K+-ATPase marker and a faint or absent band for the GAPDH marker, indicating successful enrichment of membrane proteins and minimal cytosolic contamination.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for membrane protein extraction and purity analysis.
A common application for purified membrane fractions is the study of signaling pathways initiated at the cell surface. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized example.
Caption: Overview of the EGFR signaling cascade.
References
Decanoyl N-methylglucamide: A Performance Benchmark for Non-Ionic Detergents in Membrane Protein Research
For researchers, scientists, and drug development professionals, the choice of a non-ionic detergent is a critical step in the successful solubilization and stabilization of membrane proteins. This guide provides a comprehensive comparison of Decanoyl N-methylglucamide (MEGA-10) with other commonly used non-ionic detergents, supported by experimental data and detailed protocols to aid in the selection of the optimal detergent for specific research applications.
Non-ionic detergents are favored for their mild, non-denaturing properties, which are essential for preserving the native structure and function of delicate membrane proteins.[1] this compound, a non-ionic detergent, has been noted for its superior extraction effect on integral membrane proteins when compared to many conventional detergents. This guide delves into a quantitative comparison of this compound's performance against other widely used non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Octyl β-D-glucopyranoside (Octyl Glucoside).
Comparative Analysis of Physicochemical Properties
The efficacy of a detergent is largely determined by its physicochemical properties. The Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight are key parameters that influence a detergent's behavior in solution and its interaction with membrane proteins. A lower CMC indicates that less detergent is required to form micelles, which are essential for solubilizing membrane proteins. The aggregation number, or the number of detergent molecules in a micelle, and the micelle molecular weight provide insights into the size of the micelle, which can impact the stability and activity of the solubilized protein.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |
| This compound | Decanoyl N-methylglucamide | 349.46[2] | 6-7[3] | ~133[4] | ~46.5 |
| DDM | n-Dodecyl-β-D-maltoside | 510.62[5] | 0.17[5][6] | 80–150[4] | 65–70[4] |
| Triton X-100 | Polyethylene glycol tert-octylphenyl ether | ~625 (average)[7] | 0.2-0.9[7] | 100–155[7] | 80[7] |
| Octyl Glucoside | Octyl β-D-glucopyranoside | 292.37[8] | 20-25 | 84 | 25[4] |
Experimental Protocols
The following protocols provide a generalized framework for membrane protein solubilization and the determination of solubilization efficiency. It is important to note that optimal conditions may vary depending on the specific protein and membrane system.
Protocol 1: Membrane Protein Solubilization
This protocol outlines the general steps for extracting and solubilizing membrane proteins from cultured cells.
-
Cell Harvesting and Lysis:
-
Harvest cultured cells (e.g., 5 x 10^6 cells) by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with a suitable buffer, such as Cell Wash Solution.
-
Resuspend the cells in a permeabilization buffer and incubate for 10 minutes at 4°C to release cytosolic proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell membranes.[9]
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a solubilization buffer containing the desired non-ionic detergent (e.g., this compound, DDM, Triton X-100, or Octyl Glucoside) at a concentration above its CMC.
-
Incubate the suspension for 30 minutes at 4°C with constant mixing to allow for the solubilization of membrane proteins.[9]
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material.[10]
-
The supernatant contains the solubilized membrane proteins.
-
Protocol 2: Determination of Protein Solubilization Efficiency
This protocol describes a method to quantify the amount of protein solubilized by different detergents.
-
Sample Preparation:
-
Prepare membrane fractions from your source material (e.g., cultured cells or tissue).
-
Determine the total protein concentration of the membrane preparation before solubilization using a compatible protein assay.
-
-
Detergent Solubilization:
-
Aliquot the membrane preparation into separate tubes.
-
Add different non-ionic detergents at a concentration of 2% (w/v) to each tube.
-
Incubate on ice for 1 hour with gentle agitation.
-
-
Quantification of Solubilized Protein:
-
Centrifuge the samples at approximately 50,000 x g for 30 minutes at 4°C to pellet the unsolubilized material.[11]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration in the supernatant using a protein assay compatible with the detergents used.
-
-
Calculation of Solubilization Efficiency:
-
Calculate the percentage of solubilized protein for each detergent using the following formula:
-
Solubilization Efficiency (%) = (Protein concentration in supernatant / Initial total protein concentration) x 100
-
-
Visualizing the Workflow and Detergent Properties
To better illustrate the experimental process and the relationships between key detergent properties, the following diagrams are provided.
Caption: Workflow for membrane protein solubilization using non-ionic detergents.
Caption: Key properties of non-ionic detergents and their relationships.
References
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - CR [thermofisher.com]
- 2. cephamls.com [cephamls.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. agscientific.com [agscientific.com]
- 5. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 6. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]
- 7. TRITON X-100 Detergent - CAS 9002-93-1 - Calbiochem Non-ionic detergent and emulsifier. Aggregation number: 100-155. 9002-93-1 [merckmillipore.com]
- 8. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization of Membrane Proteins [sigmaaldrich.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Decanoyl N-methylglucamide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Decanoyl N-methylglucamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Personal Protective Equipment
Decanoyl N-methylglucamide is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] While it is not thought to cause significant skin irritation, good hygiene practices necessitate minimizing exposure.[1] The primary hazards are associated with its form as a combustible solid powder, which can form explosive dust mixtures in the air and may cause eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | To prevent eye contact with the powder, which can cause irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact. Although not classified as a skin irritant, prolonged contact may cause dryness or cracking.[1] |
| Body Protection | Laboratory coat or overalls. A PVC apron may be used when there is a risk of significant exposure.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent is recommended, especially in cases of insufficient ventilation or when generating dust.[3] | To prevent inhalation of the powder. |
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for Decanoyl N-methylglucamide.
| Parameter | Value | Source |
| Molecular Weight | 349.46 g/mol | [3][4] |
| Melting Point | 91 - 93 °C (195.8 - 199.4 °F) | [4] |
| Oregon Permissible Exposure Limit (PEL) - Total Dust | 10 mg/m³ | [1] |
| Oregon Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | [1] |
Note: The provided PELs are for "Particulates Not Otherwise Regulated (PNOR)" and should be applied in the absence of a specific substance PEL.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
General Handling Protocol
This protocol outlines the step-by-step procedure for the safe handling of Decanoyl N-methylglucamide in a laboratory setting.
-
Preparation and Precaution:
-
Handling the Compound:
-
Post-Handling Procedures:
Spill and Emergency Procedures
Minor Spills:
-
Remove all sources of ignition.[1]
-
Clean up spills immediately.[1]
-
Use dry clean-up procedures; avoid sweeping that creates dust.[1]
-
Collect the spilled material in a suitable, labeled container for disposal.[1]
Major Spills:
-
Alert personnel in the area and evacuate if necessary.[1]
-
Contact emergency responders and inform them of the location and nature of the hazard.[1]
-
Only trained personnel with appropriate PPE, including breathing apparatus, should attempt to clean up a major spill.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and running water.[2][5]
-
Inhalation: Move the individual to fresh air.[2][5] If irritation or discomfort continues, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Call a poison center or doctor if you feel unwell.[2][5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Unused Material: If uncontaminated, consider recycling options where possible.[1]
-
Contaminated Waste: Place contaminated materials (e.g., used gloves, paper towels) and spilled substance into a clearly labeled, sealed container.
-
Consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures.[1]
-
Do NOT allow the chemical or its washings to enter drains or waterways.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling Decanoyl N-methylglucamide.
Caption: Workflow for Safe Handling of Decanoyl N-methylglucamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
